Apabetalone
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
a bromodomain and extra-terminal domain protein (BET) inhibitor; prevents interactions between BET proteins and acetyl-lysine residues on histone tails to modify epigenetic regulation
Properties
IUPAC Name |
2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETXMUIMUZJUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146502 | |
| Record name | RVX-000222 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044870-39-4 | |
| Record name | Apabetalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044870-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apabetalone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044870394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apabetalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RVX-000222 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4 (3H)-one) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APABETALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R4A7GDZ1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Epigenetic Conductor: An In-depth Technical Guide to the Mechanism of Action of Apabetalone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apabetalone (RVX-208) represents a pioneering approach in the therapeutic regulation of chronic diseases by targeting the epigenetic machinery of the cell. As a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, this compound modulates disease-associated gene expression at the transcriptional level. This document provides a comprehensive technical overview of this compound's core mechanism of action, focusing on its role in epigenetics. It details the molecular interactions, downstream effects on key signaling pathways, and summarizes the quantitative data from pivotal preclinical and clinical studies. Furthermore, this guide outlines the key experimental protocols that have been instrumental in elucidating its function and provides visual representations of its mechanism and experimental workflows.
Core Epigenetic Mechanism of Action
This compound functions as an epigenetic reader inhibitor, specifically targeting the BET family of proteins which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial components of the transcriptional machinery, recognizing and binding to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription.[1]
The core mechanism of this compound involves its competitive binding to the acetylated lysine-binding pockets within the bromodomains of BET proteins.[2] A distinguishing feature of this compound is its preferential selectivity for the second bromodomain (BD2), exhibiting a 20-fold higher affinity for BD2 compared to the first bromodomain (BD1).[2] This selective inhibition is significant as it leads to a more targeted modulation of gene expression compared to pan-BET inhibitors like JQ1.[2]
By occupying the bromodomain, this compound displaces BET proteins from chromatin, thereby preventing the recruitment of the transcriptional elongation complex and other co-activators necessary for gene expression.[2] This leads to a downstream downregulation of specific target genes implicated in a variety of pathological processes, including inflammation, lipid metabolism, and vascular calcification.[2][3]
Core Mechanism of this compound.
Modulation of Key Biological Pathways
This compound's therapeutic potential stems from its ability to modulate multiple disease-related pathways.
Lipid Metabolism and Reverse Cholesterol Transport
A primary and well-documented effect of this compound is the upregulation of Apolipoprotein A-I (ApoA-I), the main protein component of high-density lipoprotein (HDL).[1][4] Mechanistically, this is achieved through the binding of this compound to the BD2 of BRD4, which in turn modulates the transcription of the APOA1 gene.[1][4] The resulting increase in ApoA-I and HDL cholesterol (HDL-C) enhances reverse cholesterol transport, a process critical for the removal of excess cholesterol from peripheral tissues.[5]
Inflammation and Immune Response
This compound exhibits potent anti-inflammatory properties by downregulating the expression of key pro-inflammatory genes.[1][4] Studies have shown that this compound can:
-
Inhibit TNFα Signaling: this compound has been shown to counter the effects of Tumor Necrosis Factor-alpha (TNFα), a key inflammatory cytokine. It reduces the expression of TNFα-induced pro-inflammatory transcripts in human endothelial cells.[4][6]
-
Reduce Pro-inflammatory Cytokines and Chemokines: In mouse models of diet-induced obesity, this compound treatment significantly reduced the aortic expression of pro-inflammatory genes.[6]
-
Downregulate Acute Phase Response (APR) Proteins: this compound reduces the expression of APR genes and proteins, such as C-reactive protein (CRP), serum amyloid P, and plasminogen activator inhibitor 1, in human hepatocytes and in patients with cardiovascular disease.[7]
This compound's Anti-Inflammatory Pathway.
Vascular Calcification
This compound has been shown to reduce markers of vascular calcification. It downregulates the mRNA, protein, and enzyme levels of alkaline phosphatase (ALP), a key enzyme involved in matrix mineralization in vascular smooth muscle cells.[4]
Viral Entry
In the context of viral infections, this compound has been shown to downregulate the gene expression of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry into host cells.[8] This suggests a potential dual mechanism of action in treating COVID-19 by both limiting viral entry and mitigating the subsequent inflammatory response.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy
| Target Gene/Protein | Cell Type | Condition | Effect of this compound | IC50 | Reference |
| ZSCAN4 | FSHD Patient Myotubes | 72h treatment | Inhibition of transcription | 1.2 µM | [9] |
| MBD3L2 | FSHD Patient Myotubes | 72h treatment | Inhibition of transcription | 0.59 µM | [9] |
| ACE2 | Human Lung Epithelial Cells | - | Downregulation of gene expression | - | [8] |
| CRP, A2M, APCS | Human Hepatocytes | IL-6 mediated induction | Reduction of mRNA and protein expression | - | [7] |
Table 2: In Vivo Efficacy (Mouse Models)
| Parameter | Mouse Model | Effect of this compound | % Change vs. Control | Reference |
| Rela mRNA | High-Fat Diet | Reduced aortic expression | -12% | [10] |
| Nfkb1 mRNA | High-Fat Diet | Reduced aortic expression | -22% | [10] |
| Tcf4 mRNA | High-Fat Diet | Reduced aortic expression | -15% | [10] |
| Ccl2 mRNA | High-Fat Diet | Reduced aortic expression | -47% | [10] |
| Ccl7 mRNA | High-Fat Diet | Reduced aortic expression | -49% | [10] |
| Ccl8 mRNA | High-Fat Diet | Reduced aortic expression | -69% | [10] |
| Ccr2 mRNA | High-Fat Diet | Reduced aortic expression | -64% | [10] |
| Itgam mRNA | High-Fat Diet | Reduced aortic expression | -29% | [10] |
| Sele mRNA | High-Fat Diet | Reduced aortic expression | -64% | [10] |
| Icam1 mRNA | High-Fat Diet | Reduced aortic expression | -36% | [10] |
Table 3: Clinical Trial Outcomes
| Trial | Patient Population | Key Endpoint | Result | Reference |
| ASSERT (Phase IIa) | Stable Coronary Artery Disease | ApoA-I levels | Dose-dependent increase (p=0.035) | [11] |
| ASSERT (Phase IIa) | Stable Coronary Artery Disease | HDL-C levels | Significant increase (p=0.003) | [11] |
| Pooled Phase II (ASSERT, ASSURE, SUSTAIN) | Coronary Artery Disease | Major Adverse Cardiac Events (MACE) | 5.9% (this compound) vs. 10.4% (Placebo), p=0.02 | [11] |
| Pooled Phase II (Diabetic Subgroup) | Coronary Artery Disease with Diabetes | MACE | 5.4% (this compound) vs. 12.7% (Placebo), p=0.02 | [11] |
| BETonMACE (Phase III) | Type 2 Diabetes & Recent ACS | Hospitalization for Heart Failure | 2.4% (this compound) vs. 4.0% (Placebo), HR 0.59, p=0.03 | [11] |
| BETonMACE (Phase III) | Type 2 Diabetes & Recent ACS | Total Hospitalizations for Heart Failure | 35 (this compound) vs. 70 (Placebo), HR 0.47, p=0.01 | [11] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a suite of advanced molecular and cellular biology techniques.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To determine the genome-wide occupancy of BET proteins (specifically BRD4) on chromatin and how this is affected by this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Human aortic endothelial cells (HAECs) are cultured and treated with TNFα in the presence or absence of this compound.
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody specific to BRD4 is used to pull down BRD4 and its associated DNA fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify regions of BRD4 enrichment.
-
ChIP-seq Experimental Workflow.
RNA Sequencing (RNA-seq)
-
Objective: To obtain a global profile of gene expression changes in response to this compound treatment.
-
Methodology:
-
Cell/Tissue Culture and Treatment: Cells or tissues are treated with this compound or a vehicle control.
-
RNA Extraction: Total RNA is extracted from the samples.
-
Library Preparation: mRNA is isolated, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are up- or downregulated by this compound.
-
Quantitative Reverse Transcription PCR (qRT-PCR)
-
Objective: To validate the changes in the expression of specific genes identified by RNA-seq or to measure the expression of known target genes.
-
Methodology:
-
RNA Extraction and cDNA Synthesis: As described for RNA-seq.
-
PCR Amplification: The cDNA is used as a template for PCR amplification using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Real-time Detection: The amplification of the PCR product is monitored in real-time.
-
Quantification: The expression level of the target gene is quantified relative to a housekeeping gene.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the levels of specific proteins (e.g., cytokines, ApoA-I) in cell culture supernatants or plasma samples.
-
Methodology:
-
Coating: A microplate is coated with a capture antibody specific to the protein of interest.
-
Sample Incubation: The sample is added to the wells, and the protein of interest binds to the capture antibody.
-
Detection Antibody: A detection antibody, which is conjugated to an enzyme, is added and binds to the captured protein.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the amount of protein in the sample.
-
Conclusion and Future Directions
This compound's unique, selective BD2 inhibitory mechanism provides a powerful tool for modulating gene expression programs central to the pathophysiology of a range of chronic diseases. Its demonstrated effects on lipid metabolism, inflammation, and vascular calcification underscore its potential as a multi-faceted therapeutic agent. The wealth of data from preclinical and clinical studies provides a strong foundation for its continued development.
Future research will likely focus on further delineating the specific transcriptional networks regulated by this compound in different disease contexts, identifying novel biomarkers of response, and exploring its therapeutic potential in other indications where epigenetic dysregulation plays a key role. The in-depth understanding of its mechanism of action, as outlined in this guide, will be critical for guiding these future endeavors and fully realizing the therapeutic promise of this innovative epigenetic modulator.
References
- 1. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Resverlogix Corp. [resverlogix.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Epigenetic BET reader inhibitor this compound (RVX-208) counters proinflammatory aortic gene expression in a diet induced obesity mouse model and in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual mechanism: Epigenetic inhibitor this compound reduces SARS-CoV-2 Delta and Omicron variant spike binding and attenuates SARS-CoV-2 RNA induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound: Evidence and Outcomes Related to Cardiovascular Health | ECR Journal [ecrjournal.com]
A Technical Guide to the Preclinical Research on Apabetalone's Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Apabetalone (RVX-208), a first-in-class, orally available small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) domain protein family. This compound exhibits a unique mechanism of action by selectively targeting the second bromodomain (BD2) of BET proteins, which has significant implications for its therapeutic potential across a range of diseases, including cardiovascular, renal, and inflammatory disorders. This document synthesizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows.
Introduction to this compound and its Primary Molecular Target
This compound is an epigenetic modulator that targets BET proteins, a class of "epigenetic readers" that play a crucial role in regulating gene expression.[1][2] These proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, recognize acetylated lysine residues on histones and other nuclear proteins through their two tandem N-terminal bromodomains, BD1 and BD2.[3] This interaction is a key step in recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression programs involved in inflammation, lipid metabolism, and cell proliferation.[4][5]
Unlike pan-BET inhibitors that bind with high affinity to both BD1 and BD2, this compound is selective for the second bromodomain (BD2).[3][6][7] This selectivity is significant, as it leads to distinct transcriptional outcomes and a more favorable safety profile compared to pan-BET inhibitors.[8] Preclinical and clinical studies have demonstrated that this compound modulates the expression of genes implicated in a variety of pathological processes.[3][6]
Core Mechanism of Action: Selective BET Inhibition
This compound's primary mechanism involves binding to the BD2 domain of BET proteins, which displaces them from acetylated chromatin. This prevents the recruitment of transcriptional activators, leading to the downregulation of specific target genes. A critical target is BRD4, which is known to be involved in the transcription of genes that drive chronic inflammation.[6] By causing BRD4 to be removed from the promoters of inflammatory genes, this compound effectively dampens pro-inflammatory signaling cascades.[6][9]
Key Signaling Pathways Modulated by this compound
Preclinical research has identified several key pathways that are significantly modulated by this compound.
This compound has been shown to potently suppress inflammatory pathways. It counters cytokine signaling in hepatocytes, leading to a reduction in the expression of acute phase response (APR) genes and the secretion of APR proteins, including C-reactive protein (CRP), serum amyloid P, and plasminogen activator inhibitor-1.[6] This effect is mediated, at least in part, by the removal of BRD4 from the CRP promoter.[6] In models of systemic inflammation, this compound downregulates hepatic APR gene expression.[6] Furthermore, it has been shown to inhibit the induction of key inflammatory and adhesion molecules in monocytes and endothelial cells stimulated by TNFα, LPS, or IL-1β.[9]
A key therapeutic target of this compound is the regulation of lipid metabolism. It has been consistently shown to increase the transcription of the apolipoprotein A-I (ApoA-I) gene in human hepatocytes, which is the primary protein component of high-density lipoprotein (HDL).[1][2] This leads to increased ApoA-I secretion and HDL biogenesis. In animal models, such as apoE(-/-) mice, treatment with this compound resulted in upregulated HDL levels, downregulated LDL levels, and a significant reduction in aortic lesions.[1][2] This was associated with a decrease in serum proinflammatory cytokines and adhesion molecules.[1][2]
This compound has demonstrated beneficial effects on pathways related to vascular calcification and fibrosis. In vascular smooth muscle cells, it reduces extracellular calcium deposition and markers of matrix mineralization.[1] This is achieved, in part, by downregulating the mRNA, protein, and enzyme levels of alkaline phosphatase (ALP), a key enzyme in vascular calcification.[1] In models of renal fibrosis using human renal mesangial cells, this compound prevents the upregulation of fibrotic markers like α-smooth muscle actin and reduces collagen production.[1][10]
Quantitative Preclinical Data
The following tables summarize key quantitative data from various preclinical studies, demonstrating the dose-dependent effects of this compound on its molecular targets.
Table 1: In Vitro Inhibition of Gene and Protein Expression
| Cell Type | Stimulant (Duration) | Target Gene/Protein | This compound Conc. | % Inhibition / Reduction (mRNA) | % Inhibition / Reduction (Protein) | Reference |
| Human Hepatocytes | IL-6 (72h) | CRP | 25 µM | 69% | 78% | [6] |
| Human Hepatocytes | IL-1β (72h) | CRP | 25 µM | 77% | 70% | [6] |
| Human Hepatocytes | IL-6 (72h) | A2M | 25 µM | - | <50% | [6] |
| Human Hepatocytes | Basal (72h) | APCS (Serum Amyloid P) | 30 µM | Significant | 26-82% | [6] |
| Human Hepatocytes | Basal (72h) | SERPINE1 (PAI-1) | 30 µM | Significant | 26-82% | [6] |
| Human Hepatocytes | Basal (72h) | CP (Ceruloplasmin) | 30 µM | Significant | 26-82% | [6] |
| Calu-3 Lung Cells | Basal (48h) | ACE2 | Dose-dependent | >90% | Up to 65% (cell surface) | [8] |
| Vero E6 Kidney Cells | Basal (48h) | ACE2 | Dose-dependent | >80% | Up to 40% (cell surface) | [8] |
| Human Renal Mesangial Cells | TGF-β1 (24h) | ACTA2 (α-SMA) | Dose-dependent | Significant | - | [10] |
| FSHD Patient Myotubes | Basal (72h) | ZSCAN4 | IC50: 1.2 µM | - | - | [7] |
| FSHD Patient Myotubes | Basal (72h) | MBD3L2 | IC50: 0.59 µM | - | - | [7] |
Table 2: In Vivo Effects in Animal Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| apoE(-/-) Mice | 150 mg/kg b.i.d. (12 weeks) | Upregulated HDL, downregulated LDL, significantly improved aortic lesions, reduced serum proinflammatory cytokines. | [1][2] |
| uPA/SCID Mice (Humanized Liver) | 150 mg/kg b.i.d. (1-3 days) | Reduced expression of human APR genes (e.g., APCS, CP, SERPINE1) and human complement genes. | [1][6] |
| LPS Mouse Model of Systemic Inflammation | - (24h post-LPS) | Downregulated hepatic APR gene expression (e.g., A2M, APCS). | [6] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
-
Cell Lines: Primary human hepatocytes (PHH), human umbilical vein endothelial cells (HUVEC), human renal mesangial cells (HRMC), Calu-3 (human lung epithelial), and Vero E6 (monkey kidney epithelial) cells were used.[6][8][9][10]
-
Culture Conditions: Cells were maintained in appropriate media and conditions as per standard protocols.
-
Stimulation: To induce inflammatory or fibrotic responses, cells were treated with cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNFα), or Transforming Growth Factor-beta (TGF-β1).[6][9][10] Lipopolysaccharide (LPS) was also used to mimic bacterial endotoxin stimulation.[9]
-
This compound Treatment: this compound, typically dissolved in DMSO, was added to cell cultures at various concentrations (e.g., 1 µM to 30 µM) for specified durations (e.g., 24 to 72 hours) prior to or concurrently with stimulants.[6][7]
-
Quantitative Real-Time PCR (rtPCR): To quantify mRNA levels, total RNA was extracted from cells, reverse-transcribed to cDNA, and subjected to rtPCR using gene-specific primers. Gene expression was often normalized to a housekeeping gene.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Secreted protein levels in cell culture media were measured using specific ELISA kits for proteins like CRP, A2M, and APCS.[6]
-
RNA-Sequencing (RNA-Seq): For a global view of transcriptional changes, RNA-seq was performed on treated cells to identify differentially expressed genes and impacted biological pathways.[7]
-
Chromatin Immunoprecipitation (ChIP): This technique was used to determine the occupancy of BRD4 at specific gene promoters and enhancers. Cells were treated, cross-linked, and lysed. Chromatin was sheared, and an antibody against BRD4 was used to immunoprecipitate BRD4-bound DNA fragments, which were then quantified by PCR.[9]
-
Humanized Liver Mouse Model: Homozygous albumin enhancer/promoter-driven urokinase-type plasminogen activator/severe combined immunodeficient (uPA/SCID) mice were transplanted with primary human hepatocytes. These mice were then treated with this compound (e.g., 150 mg/kg, twice daily) or vehicle, and human-specific gene expression was analyzed in liver tissue.[6]
-
Atherosclerosis Model: Apolipoprotein E-deficient (apoE(-/-)) mice were fed a high-fat diet and treated orally with this compound (e.g., 150 mg/kg, twice daily) for several weeks. Aortic lesions, plasma lipids, and inflammatory markers were subsequently analyzed.[1][2]
-
Systemic Inflammation Model: Mice were injected with LPS to induce a systemic inflammatory response. This compound was administered, and its effect on hepatic APR gene expression was assessed.[6]
Conclusion
The extensive body of preclinical research on this compound provides a robust foundation for its clinical development. Its unique mechanism as a selective BD2 inhibitor of the BET protein family allows it to precisely modulate gene expression programs central to inflammation, lipid metabolism, and fibrosis. Quantitative in vitro and in vivo data consistently demonstrate this compound's ability to suppress pro-inflammatory and pro-fibrotic pathways while beneficially modulating lipid profiles. The detailed experimental protocols and pathway analyses summarized in this guide underscore the multifaceted therapeutic potential of this compound and provide a framework for future research and development in the field of epigenetic modulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of epigenetic reader proteins by this compound counters inflammation in activated innate immune cells from Fabry disease patients receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Evidence and Outcomes Related to Cardiovascular Health | ECR Journal [ecrjournal.com]
- 5. The Use of this compound in Reducing Cardiovascular Outcomes, Based on the Current Evidence and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bromodomain and Extraterminal Protein Inhibitor, this compound (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Downregulates Fibrotic, Inflammatory and Calcific Processes in Renal Mesangial Cells and Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Apabetalone in vitro Assays for Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apabetalone (RVX-208) is a clinical-stage small molecule that functions as a selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a preferential affinity for the second bromodomain (BD2) of BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[3] By binding to acetylated histones, they recruit transcriptional machinery to specific gene promoters and enhancers.[1] In endothelial cells, the BET protein BRD4 is a key coactivator of the NF-κB signaling pathway, a central mediator of inflammation.[3][4] Inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα), trigger the translocation of NF-κB to the nucleus, where it cooperates with BRD4 to drive the expression of pro-inflammatory genes, including adhesion molecules (e.g., VCAM-1, E-selectin) and cytokines (e.g., IL-6).[3][4]
This compound's mechanism of action involves disrupting the interaction between BRD4 and acetylated histones and transcription factors, thereby downregulating the expression of these inflammatory mediators.[1][3] This has significant implications for diseases driven by vascular inflammation, such as atherosclerosis.[5][6] In vitro studies using endothelial cells are critical for elucidating the specific effects of this compound on endothelial dysfunction and inflammation. These assays allow for a detailed investigation of its mechanism of action and its potential as a therapeutic agent.
This document provides detailed protocols for key in vitro assays used to characterize the effects of this compound on endothelial cells, along with a summary of quantitative data and visual representations of the relevant signaling pathway and experimental workflows.
Signaling Pathway: this compound's Inhibition of TNFα-Induced NF-κB Signaling in Endothelial Cells
The diagram below illustrates the mechanism by which this compound inhibits the pro-inflammatory signaling cascade initiated by TNFα in endothelial cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of epigenetic reader proteins by this compound counters inflammation in activated innate immune cells from Fabry disease patients receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Small Molecule BRD4 Inhibitors this compound and JQ1 Rescues Endothelial Cells Dysfunction, Protects Monolayer Integrity and Reduces Midkine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apabetalone Treatment of Primary Human Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro treatment of primary human hepatocytes (PHH) with apabetalone (RVX-208), a selective inhibitor of the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) proteins. The following sections detail recommended dosages, experimental workflows, and the underlying signaling pathway.
Data Presentation: this compound Dosage and Treatment Conditions
The following table summarizes the quantitative data from various studies on the use of this compound in primary human hepatocyte cultures.
| Concentration | Incubation Time | Culture Conditions | Observed Effects | Reference |
| 5 µM, 10 µM, 20 µM | 48 hours | Not specified | Dose-dependent reduction in hACE2 transcripts. | [1] |
| 25 µM | 1 hour (pre-incubation) | Followed by 2-hour cytokine (10 ng/mL IL-6 or IL-1β) treatment | Suppression of cytokine-induced CRP gene expression. | [2] |
| 25 µM | 72 hours | Co-treatment with cytokines (10 ng/mL IL-6 or IL-1β) | Reduction of IL-6 and IL-1β mediated induction of APR genes and proteins. | [3] |
| 30 µM | 48 hours | Standard culture | Modulation of genes encoding acute phase response proteins. | [4] |
| 30 µM | 72 hours | Standard culture | Downregulation of basal expression of Acute Phase Response (APR) genes and decreased secretion of APR proteins. | [3] |
| 30 µM | 72 hours | Standard culture | Increased secretion of Apolipoprotein A-I (ApoA-I). | [4] |
Signaling Pathway: this compound's Mechanism of Action in Hepatocytes
This compound functions by selectively inhibiting BET proteins, which are epigenetic readers that regulate gene transcription.[3][5] Specifically, it targets the second bromodomain (BD2) of these proteins.[5] In hepatocytes, this inhibition leads to the modulation of genes involved in inflammation and lipid metabolism. For instance, this compound has been shown to downregulate the expression of genes involved in the acute phase response, such as C-reactive protein (CRP), and upregulate the expression of Apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL).[3][4][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. resverlogix.com [resverlogix.com]
- 3. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data on gene and protein expression changes induced by this compound (RVX-208) in ex vivo treated human whole blood and primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assays with Apabetalone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apabetalone (RVX-208) is a first-in-class, orally available small molecule that selectively inhibits the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] BET proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of genes involved in inflammation, lipid metabolism, and other key pathways implicated in cardiovascular disease (CVD), renal disease, and cancer.[3][4] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers.[3][4] this compound's selective inhibition of the BD2 domain displaces BRD4 from chromatin, thereby modulating the expression of disease-relevant genes.[1][2]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction of proteins, such as transcription factors and modified histones, with specific genomic regions. When coupled with quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), ChIP assays can elucidate the mechanism of action of drugs like this compound by mapping the genome-wide occupancy of BET proteins and quantifying changes in histone modifications at specific gene loci. These application notes provide detailed protocols for performing ChIP assays with this compound to study its epigenetic effects.
Data Presentation
Table 1: Effect of this compound on BRD4 Occupancy at Target Gene Promoters
| Cell Type | Target Gene | Treatment | Change in BRD4 Occupancy | Reference |
| Human Aortic Endothelial Cells (HAECs) | THBS1 | High Glucose + this compound | Decreased | [5][6] |
| HepaRG Cells | CRP | Cytokine Stimulation + this compound | Decreased | [7] |
| Monocytes | CXCL10 | IFNγ + this compound | Decreased | [4] |
| Monocytes | ICAM1 | IFNγ + this compound | Decreased | [4][8] |
Table 2: Effect of this compound on Histone Acetylation at Target Gene Loci
| Cell Type | Histone Mark | Target Loci | Treatment | Change in Histone Acetylation | Reference |
| Rhabdomyosarcoma (RMS) cells | H3K27ac | Target Loci | This compound | Significant Decrease | [1] |
| Rhabdomyosarcoma (RMS) cells | H4K8ac | Target Loci | This compound | Significant Decrease | [1] |
| Human Aortic Endothelial Cells (HAECs) | H3K27ac | THBS1 Promoter | High Glucose + this compound | Decreased | [5] |
Experimental Protocols
This section provides a detailed protocol for a Chromatin Immunoprecipitation (ChIP) assay to investigate the effect of this compound on the occupancy of BRD4 at a target gene promoter.
Materials and Reagents
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) or other relevant cell line.
-
Treatment: this compound (RVX-208), appropriate vehicle control (e.g., DMSO), and stimulus (e.g., high glucose, TNFα, IFNγ).
-
Cross-linking: 37% Formaldehyde, 1.25 M Glycine.
-
Cell Lysis: Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitors).
-
Chromatin Shearing: Sonicator.
-
Immunoprecipitation:
-
ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).
-
Anti-BRD4 Antibody (ChIP-grade).
-
Normal Rabbit IgG (Isotype control).
-
Protein A/G Magnetic Beads.
-
-
Washing:
-
Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS).
-
High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS).
-
LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholic acid).
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
-
Elution and Reverse Cross-linking:
-
Elution Buffer (e.g., 100 mM NaHCO3, 1% SDS).
-
5 M NaCl.
-
RNase A.
-
Proteinase K.
-
-
DNA Purification: DNA purification kit.
-
Analysis:
-
Quantitative PCR (qPCR) machine.
-
SYBR Green Master Mix.
-
Primers for the target gene promoter and a negative control region.
-
Protocol
-
Cell Culture and Treatment:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle shaking.[10]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for a successful ChIP experiment.[10][11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Take an aliquot of the sheared chromatin as "input" control.
-
Dilute the remaining chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the anti-BRD4 antibody or Normal Rabbit IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.[10]
-
Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit.
-
Elute the DNA in an appropriate volume of elution buffer.
-
-
Analysis by qPCR:
-
Perform qPCR using SYBR Green Master Mix and primers specific for the target gene promoter.
-
Analyze the data using the percent input method or fold enrichment over the IgG control.
-
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: ChIP experimental workflow with this compound.
Caption: this compound's impact on signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein inhibitor this compound (RVX-208) suppresses pro-inflammatory hyper-activation of monocytes from patients with cardiovascular disease and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET Protein Inhibitor this compound Rescues Diabetes-Induced Impairment of Angiogenic Response by Epigenetic Regulation of Thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resverlogix.com [resverlogix.com]
- 10. rockland.com [rockland.com]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Studying Inflammatory Gene Expression in Monocytes with Apabetalone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apabetalone (RVX-208) is a small molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, which are crucial epigenetic readers that regulate gene transcription. By selectively binding to the second bromodomain (BD2) of BET proteins, this compound prevents their recruitment to chromatin, leading to the downregulation of BET-dependent genes, including a wide array of pro-inflammatory mediators. This mechanism makes this compound a valuable tool for studying the epigenetic regulation of inflammation and a potential therapeutic agent for chronic inflammatory diseases such as atherosclerosis and cardiovascular disease (CVD).
These application notes provide a comprehensive guide for utilizing this compound to study its effects on inflammatory gene expression in monocytes, a key cell type implicated in the pathogenesis of many inflammatory conditions. The provided protocols are based on established methodologies for primary human monocyte isolation, cell culture, stimulation, and gene expression analysis.
Mechanism of Action: this compound in Monocytes
This compound exerts its anti-inflammatory effects by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones at the regulatory regions of inflammatory genes. This prevents the assembly of the transcriptional machinery required for gene expression. In monocytes, this leads to the suppression of key inflammatory signaling pathways, including those mediated by Toll-like receptors (TLRs), NF-κB, and various cytokines like TNFα and interferons.
Application Note: RNA-Sequencing Protocol for Analyzing Gene Expression Changes Induced by Apabetalone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Apabetalone (RVX-208) is a clinical-stage, small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a preferential affinity for the second bromodomain (BD2).[1][2][3][4] BET proteins are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and transcription factors.[2][5] By inhibiting this interaction, this compound modulates the transcription of genes involved in a variety of disease processes, including inflammation, cardiovascular disease, fibrosis, and viral infections.[5][6][7][8] RNA-sequencing (RNA-seq) is a powerful tool to elucidate the transcriptomic effects of this compound, providing a global view of the gene expression changes it induces. This application note provides a detailed protocol for conducting RNA-seq on cells treated with this compound.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the binding of BET proteins, particularly BRD4, to acetylated histones and transcription factors like RelA/p65.[9] This prevents the recruitment of the positive transcription elongation factor complex (p-TEFb) and subsequent activation of RNA Polymerase II, leading to the downregulation of target gene transcription.[9] This mechanism underlies its observed anti-inflammatory and anti-fibrotic effects.
Caption: this compound's mechanism of action in inhibiting gene transcription.
Quantitative Data Summary
This compound has been shown to significantly reduce the expression of various target genes across different cell types. The following tables summarize the quantitative data from published studies.
Table 1: Downregulation of Pro-inflammatory and Disease-Associated Gene Expression by this compound.
| Cell Type | Gene Target | Treatment Conditions | Fold Change / % Reduction | Reference |
| Human Aortic Endothelial Cells (HAECs) | CCL2 (MCP-1) | TNFα-stimulated | ~47% reduction | [10] |
| Human Aortic Endothelial Cells (HAECs) | SELE | TNFα-stimulated | ~64% reduction | [10] |
| Human Aortic Endothelial Cells (HAECs) | ICAM1 | TNFα-stimulated | ~36% reduction | [10] |
| Monocytes from DM2+CVD patients | IL1A | 4h, 25 µM this compound | Downregulated | [2] |
| Monocytes from DM2+CVD patients | CXCL8 (IL-8) | 4h, 25 µM this compound | Downregulated | [2] |
| Human Renal Mesangial Cells (HRMCs) | ALPL | TGF-β1-stimulated, 48h | Downregulated | [7] |
| Calu-3 (Lung Epithelial Cells) | ACE2 | 48h | Up to 90% reduction | [6] |
| Vero E6 (Kidney Epithelial Cells) | ACE2 | 24h | Dose-dependent reduction | [6] |
| HepG2 (Liver Hepatocellular Carcinoma) | ACE2 | 96h | Dose-dependent reduction | [6] |
| Primary Human Hepatocytes | ACE2 | 48h | >80% reduction | [6] |
| Primary Human Skeletal Muscle Cells (FSHD) | DUX4 Target Genes | 72h | Dose-dependent reduction | [1] |
Experimental Protocol: RNA-Sequencing of this compound-Treated Cells
This protocol outlines the key steps for performing RNA-seq to analyze the transcriptomic effects of this compound.
Caption: A streamlined workflow for RNA-sequencing analysis.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., Human Aortic Endothelial Cells for cardiovascular studies, Calu-3 for respiratory studies, or Human Renal Mesangial Cells for kidney disease).[6][7][10]
-
Culture Conditions: Culture cells in their recommended media and conditions until they reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment:
-
Pre-treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 20 µM) for a specified duration (e.g., 4, 24, 48, or 72 hours).[1][2][11]
-
Include a vehicle control group treated with the same concentration of DMSO.
-
For studies involving stimulation, add the stimulus (e.g., TNFα, TGF-β1, LPS) at the appropriate time point in both this compound-treated and vehicle-treated wells.[7][9]
-
Prepare biological triplicates for each treatment group to ensure statistical power.[7]
-
RNA Extraction
-
Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., from the RNeasy Kit).
-
Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[7] This should include a DNase treatment step to remove any contaminating genomic DNA.
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), checking for A260/280 ratios between 1.8 and 2.1.
-
Evaluate RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for high-quality sequencing data.
-
RNA Library Preparation
-
Poly(A) Selection/Ribosomal RNA Depletion: For mRNA sequencing, enrich for polyadenylated transcripts using oligo(dT) magnetic beads. Alternatively, if interested in non-polyadenylated RNAs, deplete ribosomal RNA (rRNA).
-
Fragmentation and Priming: Fragment the enriched RNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain sequences for amplification and sequencing.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
Library Quality Control: Validate the final library concentration and size distribution using a fluorometric method (e.g., Qubit) and a bioanalyzer.
Sequencing
-
Platform: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq.[7] Paired-end sequencing (e.g., PE150) is often preferred as it provides more information about the transcripts.[7]
-
Sequencing Depth: The required sequencing depth will depend on the experimental goals. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally sufficient.
Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR or HISAT2.[7]
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Normalize the raw counts to account for differences in library size and sequencing depth.
-
Perform differential expression analysis between this compound-treated and control groups using statistical packages like DESeq2 or edgeR in R.[7]
-
-
Pathway and Functional Analysis: Use tools like Ingenuity Pathway Analysis (IPA®), GSEA, or DAVID to identify the biological pathways, gene ontologies, and upstream regulators that are significantly affected by this compound treatment.[9][10]
Conclusion
This application note provides a comprehensive protocol for utilizing RNA-sequencing to investigate the effects of this compound on the cellular transcriptome. By following these detailed steps, researchers can effectively identify and quantify the gene expression changes induced by this promising BET inhibitor, leading to a deeper understanding of its therapeutic mechanisms and potential applications in various diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. BET protein inhibitor this compound (RVX-208) suppresses pro-inflammatory hyper-activation of monocytes from patients with cardiovascular disease and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inhibition of epigenetic reader proteins by this compound counters inflammation in activated innate immune cells from Fabry disease patients receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Downregulates Fibrotic, Inflammatory and Calcific Processes in Renal Mesangial Cells and Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual mechanism: Epigenetic inhibitor this compound reduces SARS-CoV-2 Delta and Omicron variant spike binding and attenuates SARS-CoV-2 RNA induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Dual mechanism: Epigenetic inhibitor this compound reduces SARS-CoV-2 Delta and Omicron variant spike binding and attenuates SARS-CoV-2 RNA induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Determining optimal concentration of Apabetalone for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Apabetalone (RVX-208) in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in vitro?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published studies, a general starting range is between 1 µM and 30 µM. Lower concentrations (1-5 µM) tend to exhibit more selective inhibition of the second bromodomain (BD2) of BET proteins, while concentrations of 20 µM and higher act as pan-BET inhibitors, affecting both BD1 and BD2 domains.[1]
Q2: What are some common cell lines and primary cells that have been used in studies with this compound?
A2: this compound has been successfully used in a variety of cell types, including:
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) to study vascular inflammation.[2][3]
-
Monocytes and Macrophages: THP-1 cell line and primary peripheral blood mononuclear cells (PBMCs) to investigate inflammatory responses and cell adhesion.[1][4]
-
Hepatocytes: Primary human hepatocytes and hepatocyte-like cell lines for studies on acute phase response proteins and apolipoprotein A-I (apoA-I) expression.[5][6][7]
-
Epithelial Cells: Human lung epithelial cells (Calu-3) and monkey kidney epithelial cells (Vero E6) for research on viral entry, such as SARS-CoV-2.[8][9]
-
Renal Cells: Human renal mesangial cells (HRMCs) to study fibrosis and inflammation in the context of kidney disease.[10]
Q3: How does this compound's mechanism of action influence experimental design?
A3: this compound is a BET (Bromodomain and Extraterminal domain) inhibitor.[2] It functions by binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4), preventing them from recognizing acetylated lysine residues on histones and transcription factors.[2] This disrupts the formation of transcriptional machinery at gene promoters and enhancers, leading to the downregulation of target gene expression.[2] When designing experiments, it is crucial to consider that this compound's effects are at the transcriptional level. Therefore, pre-incubation times should be sufficient to allow for changes in gene expression and subsequent protein levels.
Q4: What inflammatory stimuli are commonly used in conjunction with this compound treatment in vitro?
A4: To study the anti-inflammatory effects of this compound, cells are often co-treated with a pro-inflammatory stimulus. Commonly used stimuli include:
-
Interferon-gamma (IFN-γ)[1]
Troubleshooting Guide
Problem 1: No significant effect of this compound is observed.
-
Possible Cause: Sub-optimal concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A broad range from 0.1 µM to 50 µM can be tested initially. The IC50 for inhibiting monocyte adhesion, for instance, has been reported to be 22 µM in a static assay.[4]
-
-
Possible Cause: Insufficient pre-incubation time.
-
Possible Cause: Cell type is not sensitive to BET inhibition for the pathway of interest.
-
Solution: Confirm that the target genes in your pathway are known to be regulated by BET proteins. You can use a positive control, such as the pan-BET inhibitor JQ1, to verify that the pathway is BET-dependent in your cell system.[2]
-
Problem 2: Cell toxicity or death is observed at higher concentrations.
-
Possible Cause: this compound concentration is too high for the specific cell type.
-
Solution: Determine the cytotoxicity of this compound on your cells using a viability assay (e.g., MTT, trypan blue exclusion). Select a concentration range for your experiments that is well below the toxic threshold.
-
-
Possible Cause: Prolonged incubation times are leading to cumulative toxicity.
-
Solution: Optimize the incubation time. It is possible that a shorter exposure to this compound is sufficient to achieve the desired biological effect without causing significant cell death.
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause: Variability in cell passage number or health.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: Summary of this compound Concentrations and Effects in Various In Vitro Models
| Cell Type | Concentration Range | Incubation Time | Stimulus | Key Observed Effect | Reference |
| HUVECs | 5 - 20 µM | 1 - 4 hours | TNFα, LPS, IL-1β | Reduced expression of inflammatory and adhesion molecules. | [2][3] |
| THP-1 Monocytes | 1 - 20 µM | 4 hours | LPS, IFN-γ | Downregulated expression of pro-inflammatory genes. | [1] |
| Primary Human Hepatocytes | 30 µM | 72 hours | Basal | Decreased expression and secretion of acute phase response proteins. | [5] |
| Calu-3 | 5 - 20 µM | 48 hours | N/A | Dose-dependent reduction in ACE2 transcripts. | [8][9] |
| Vero E6 | 5 - 20 µM | 24 hours | N/A | Reduction of ACE2 transcripts. | [8] |
| Human Renal Mesangial Cells | Not specified | Not specified | TGF-β1, LPS | Suppressed expression of fibrotic and inflammatory markers. | [10] |
| PBMCs | 1 - 20 µM | 4 hours - overnight | LPS | Dose-dependent suppression of induced pro-inflammatory genes. | [1] |
Experimental Protocols
Protocol 1: Inhibition of TNFα-Induced Monocyte Adhesion to Endothelial Cells
This protocol is adapted from studies on vascular inflammation.[2][4]
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to form a confluent monolayer in a 96-well plate. Culture THP-1 monocytes in suspension.
-
This compound Pre-treatment: Prepare working solutions of this compound in HUVEC culture medium. A dose-response can be performed with concentrations ranging from 1 µM to 30 µM. Pre-treat the confluent HUVEC monolayer with the this compound solutions or vehicle control (DMSO) for 1 hour.
-
Inflammatory Stimulation: Add TNFα to the wells to a final concentration of 2.5 ng/mL. Incubate for 4 hours.
-
Monocyte Labeling: While the HUVECs are being stimulated, label the THP-1 monocytes with a fluorescent dye such as Calcein-AM.
-
Co-culture and Adhesion: Add the labeled THP-1 monocytes (e.g., 0.5 x 10^6 cells/mL) to the HUVEC monolayer. Allow the monocytes to adhere for 1 hour.
-
Washing: Gently wash the wells to remove non-adherent monocytes.
-
Quantification: Measure the fluorescence of the remaining adherent monocytes using a plate reader. The reduction in fluorescence in this compound-treated wells compared to the TNFα-only control indicates inhibition of monocyte adhesion.
Protocol 2: Assessment of this compound's Effect on Gene Expression in Stimulated Hepatocytes
This protocol is based on studies investigating the acute phase response.[5]
-
Cell Culture: Plate primary human hepatocytes or a suitable hepatocyte cell line and allow them to adhere and recover.
-
This compound Treatment: Treat the hepatocytes with this compound (e.g., 30 µM) or vehicle control (DMSO) for 72 hours.
-
Optional Cytokine Stimulation: For studies on inflammation-induced gene expression, cells can be co-treated with a cytokine cocktail (e.g., IL-6 and IL-1β) for the final 6-24 hours of the this compound treatment.
-
RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a standard protocol (e.g., Trizol or a column-based kit).
-
Gene Expression Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression levels of target genes (e.g., C-reactive protein (CRP), serum amyloid A). Normalize the expression to a stable housekeeping gene.
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting inflammatory gene transcription.
Caption: Workflow for the in vitro monocyte adhesion assay.
References
- 1. Inhibition of epigenetic reader proteins by this compound counters inflammation in activated innate immune cells from Fabry disease patients receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bromodomain and Extraterminal Protein Inhibitor, this compound (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Downregulates Fibrotic, Inflammatory and Calcific Processes in Renal Mesangial Cells and Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Managing Apabetalone-induced elevated liver enzymes in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing apabetalone in animal models, with a specific focus on identifying and managing elevated liver enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that functions as an epigenetic regulator. It selectively binds to the second bromodomain (BD2) of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[1] This binding action displaces BET proteins from chromatin, leading to an increase in the transcription of the Apolipoprotein A-I (ApoA-I) gene.[1][2] The subsequent increase in ApoA-I protein production is the primary therapeutic target for treating conditions like atherosclerosis.[1][3]
Q2: Is an elevation in liver enzymes an expected finding when using this compound in research?
A2: Yes, transient and reversible elevations in liver enzymes have been reported in clinical trials with this compound.[4][5] In a phase 2b study, a greater incidence of these transient increases was observed in patients receiving this compound compared to placebo.[4] While generally mild and not associated with an increase in bilirubin, it is a critical parameter to monitor in preclinical animal studies.[2][5]
Q3: Are the this compound-induced liver enzyme elevations typically reversible?
A3: Yes, clinical data indicates that the effect on liver enzymes is reversible.[2][5] Elevations have been observed to resolve after discontinuation of the drug. This is a key characteristic to confirm in animal models through a de-challenge and re-challenge study design, if necessary.
Q4: What is the proposed mechanism behind the liver enzyme elevation?
A4: The precise reasons for the increase in liver enzymes are not yet fully understood.[4] It is hypothesized to be related to this compound's mechanism of action or its metabolites. In clinical settings, elevations were noted more frequently in patients also taking statins or who had elevated liver enzymes at baseline.[4]
Troubleshooting Guide: Managing Elevated Liver Enzymes
If you observe elevated liver enzymes (e.g., ALT, AST) in your animal models during an this compound study, follow this step-by-step guide.
Step 1: Immediate Verification
-
Action: Repeat the liver function tests (LFTs) on a new blood sample collected within 48-72 hours to confirm the initial finding.[6]
-
Rationale: This rules out potential errors related to sample collection, processing, or analysis.
Step 2: Comprehensive Biochemical Profiling
-
Action: Expand the biochemical analysis to a full liver panel.
-
Rationale: A complete panel helps to characterize the nature of the potential liver injury (hepatocellular, cholestatic, or mixed).[9] Elevations in ALT and AST suggest hepatocyte injury, while increases in ALP and GGT point towards bile duct issues.[7] Crucially, a concurrent rise in bilirubin with aminotransferase elevations is a more serious indicator of liver dysfunction.[10]
Step 3: Dose-Response and Temporal Relationship Assessment
-
Action: Review your study data. Is there a correlation between the dose of this compound administered and the magnitude of the enzyme elevation? Does the elevation occur at a consistent time point after dosing?
-
Rationale: Establishing a clear dose-response or temporal relationship strengthens the evidence linking this compound to the observation.
Step 4: Consider Dose Modification or Temporary Withdrawal
-
Action: Based on the severity of the elevation (e.g., >3-5 times the upper limit of normal), consider a dose reduction or a temporary cessation of this compound administration in a subset of animals. Monitor LFTs frequently during this period.
-
Rationale: If the enzyme levels decrease upon dose reduction or withdrawal, it provides strong evidence of drug-induced injury and demonstrates the reversibility of the effect.[11]
Step 5: Histopathological Analysis
-
Action: Collect liver tissue for histopathological evaluation from affected animals and controls.
-
Rationale: Microscopic examination of the liver tissue is the gold standard for confirming and characterizing drug-induced liver injury (DILI).[12][13] It can reveal the specific type of damage, such as necrosis, inflammation, steatosis (fatty change), or cholestasis.[12][14]
Quantitative Data Summary
Specific quantitative data on the degree of liver enzyme elevation in animal models is not extensively published. However, data from human clinical trials provide a valuable reference.
| Parameter | Observation in Clinical Trials | Nature of Elevation | Citation |
| Incidence | ~7.1% of patients on this compound vs. 0% on placebo in one study. | - | [4][5] |
| ALT/AST | Elevations noted; specific mean increases are not consistently reported across all trials. | Transient and reversible. | [2][4] |
| Bilirubin | Not associated with an increase in bilirubin levels. | - | [2][5] |
| Study Drug Discontinuation | Higher rate of discontinuation due to elevated liver enzymes in the this compound group (2.9%) vs. placebo (0.9%). | - | [10] |
Note: This table summarizes findings from human clinical trials and should be used as a reference for potential observations in animal models.
Detailed Experimental Protocols
Protocol 1: Liver Function Monitoring in Blood
-
Animal Preparation: Fast animals overnight (if appropriate for the species and study design) to reduce variability in baseline measurements.[15]
-
Blood Collection: Collect blood (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into appropriate tubes (e.g., serum separator tubes).
-
Sample Processing: Allow blood to clot, then centrifuge to separate serum.
-
Biochemical Analysis: Analyze the serum for the following key markers using a calibrated veterinary chemistry analyzer:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
Albumin
-
-
Frequency: Conduct baseline testing before this compound administration. Monitoring frequency during the study should be based on the study design, but weekly or bi-weekly testing is common in toxicology studies. Increase frequency to every 48-72 hours if significant elevations are detected.[6]
Protocol 2: Histopathological Evaluation of Liver Tissue
-
Tissue Collection: At the time of necropsy, carefully excise the entire liver. Note any macroscopic abnormalities (e.g., changes in color, texture, or size).
-
Fixation: Immediately place representative sections of all liver lobes into a sufficient volume (at least 10x the tissue volume) of 10% neutral buffered formalin for at least 24 hours.[16]
-
Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[16]
-
Sectioning: Cut thin sections (3-5 µm) from the paraffin blocks using a microtome.[16]
-
Staining: Mount the sections on glass slides and perform a standard Hematoxylin and Eosin (H&E) stain.[16]
-
Microscopic Examination: A veterinary pathologist should examine the slides in a blinded fashion. Key features to evaluate include:[12][13]
-
Hepatocellular Injury: Necrosis (zonal, focal), apoptosis, cellular swelling (degeneration).
-
Inflammation: Infiltration of inflammatory cells (neutrophils, lymphocytes, eosinophils).
-
Cholestasis: Bile plugs in canaliculi, bile duct proliferation.
-
Steatosis: Microvesicular or macrovesicular fat accumulation.
-
Fibrosis: Staining for collagen (e.g., with Masson's trichrome) can be added to assess chronic injury.
-
Visualizations
Caption: this compound inhibits BRD4, leading to increased ApoA-I gene transcription.
Caption: A sequential workflow for investigating elevated liver enzymes in animal models.
Caption: A decision-making guide for managing a liver enzyme signal during a study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Effect of this compound Added to Standard Therapy on Major Adverse Cardiovascular Events in Patients With Recent Acute Coronary Syndrome and Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dvm360.com [dvm360.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. veterinaryworld.org [veterinaryworld.org]
Technical Support Center: Apabetalone In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apabetalone in vivo. The following information is designed to address common challenges and provide detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the in vivo administration of this compound, presented in a question-and-answer format.
1. Formulation and Administration
-
Question: What is the recommended vehicle for in vivo oral administration of this compound in mice?
Answer: this compound is a poorly water-soluble compound, requiring a specific vehicle for effective oral delivery. While several formulations can be used, a common and effective vehicle consists of a multi-component system to ensure solubility and stability. One recommended formulation is a suspension in a vehicle containing:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to prepare the formulation fresh before each use and to ensure the compound is fully dissolved or homogenously suspended.
-
-
Question: My this compound formulation appears to have precipitated. What should I do?
Answer: Precipitation of this compound in the dosing vehicle can lead to inaccurate dosing and variable absorption. To troubleshoot this issue:
-
Ensure Proper Solubilization: When preparing the vehicle, add each component sequentially and ensure complete mixing before adding the next. Sonication can aid in the dissolution of this compound.
-
Fresh Preparation: Prepare the formulation immediately before administration to minimize the risk of precipitation over time.
-
Vehicle Stability: If precipitation persists, consider evaluating the stability of this compound in your chosen vehicle over the duration of your experiment. It may be necessary to adjust the vehicle composition or prepare smaller batches more frequently. For instance, a simpler vehicle of 50% PEG300 and 50% saline has also been reported, which may offer different solubility characteristics.[1]
-
Particle Size: For suspensions, ensure a uniform particle size to improve stability and consistency of dosing.
-
-
Question: What is the standard oral gavage procedure for administering this compound to mice?
Answer: A standard and safe oral gavage technique is critical for accurate dosing and animal welfare.
-
Animal Restraint: Proper restraint is the most critical step.[2] Gently scruff the mouse to immobilize the head and body.
-
Gavage Needle Selection: Use a 22-24 gauge, 1.5-inch flexible or stainless steel feeding needle with a rounded tip for adult mice.[3] The length should be pre-measured from the corner of the mouse's mouth to the last rib to ensure it reaches the stomach.[3]
-
Administration: With the mouse in an upright position, gently insert the needle into the mouth, advancing it along the hard palate towards the back of the throat.[3] The mouse should swallow the tube, allowing it to pass into the esophagus with minimal resistance.[4] Administer the formulation slowly and smoothly.
-
Signs of Distress: If you encounter resistance, or if the mouse exhibits signs of distress such as gasping or fluid from the nose, withdraw the needle immediately.[2][4]
-
2. Dosing and Pharmacokinetics
-
Question: What is a typical in vivo dose of this compound in mouse models?
Answer: A commonly used and effective oral dose of this compound in mouse models of atherosclerosis and inflammation is 150 mg/kg, administered twice daily (b.i.d.).[5][6] This dosing regimen has been shown to achieve therapeutic effects in preclinical studies.[5]
-
Question: I am observing high variability in the plasma concentrations of this compound between my study animals. What could be the cause?
Answer: High variability in plasma concentrations can undermine the reliability of your study. Potential causes include:
-
Inaccurate Dosing: Ensure your oral gavage technique is consistent and that the full dose is administered each time. Issues like formulation precipitation or leakage from the syringe can lead to under-dosing.
-
Gastrointestinal Factors: The rate of gastric emptying and intestinal absorption can vary between animals. Fasting animals prior to dosing can sometimes help to standardize absorption.
-
Formulation Issues: An unstable or non-homogenous formulation will lead to inconsistent amounts of this compound being delivered.
-
Animal Stress: Stress from handling and gavage can affect physiological parameters, including gastrointestinal function, potentially leading to variable absorption.[7]
-
-
Question: What are the expected pharmacokinetic parameters for this compound?
Answer: Pharmacokinetic studies provide valuable information on the absorption, distribution, metabolism, and excretion of a drug. While specific parameters can vary by species and experimental conditions, data from studies in cynomolgus monkeys and humans can provide a general guide.
Table 1: Pharmacokinetic Parameters of this compound
Parameter Cynomolgus Monkey Human (Healthy & CKD Patients) Oral Bioavailability ~44%[3][6] Favorable oral bioavailability[5] Systemic Clearance 5 mL/min/kg[3][6] - Volume of Distribution 0.81 L/kg[3][6] - Half-life (t½) 1.5 hours[3][6] ~6 hours[5] Time to Maximum Concentration (Tmax) - 4 hours[5] Maximum Plasma Concentration (Cmax) - 360 ng/mL[5] | Area Under the Curve (AUC0–last) | - | ~2000 h·ng/mL[5] |
3. Efficacy and Toxicity
-
Question: How can I monitor the in vivo efficacy of this compound in my animal model?
Answer: The methods for monitoring efficacy will depend on your specific disease model. Based on the known mechanism of action of this compound, you can assess:
-
Biomarkers:
-
Histopathology: In atherosclerosis models, assess plaque size and composition in the aorta.[5]
-
Gene Expression: Analyze the expression of target genes regulated by BET proteins in relevant tissues.
-
-
Question: What are the potential signs of toxicity to monitor in animals treated with this compound?
Answer: While this compound is generally well-tolerated in preclinical and clinical studies, it is important to monitor for any adverse effects.[9]
-
General Health: Observe the animals daily for changes in body weight, food and water intake, and overall activity levels.
-
Liver Enzymes: In clinical trials, a dose-limiting toxicity was a reversible elevation in liver transaminases (ALT, AST) without an increase in bilirubin.[9] If feasible, monitor these enzymes in plasma, especially in longer-term studies.
-
Gavage-Related Injury: Monitor for signs of esophageal or gastric injury from the gavage procedure, such as difficulty swallowing or weight loss.
-
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments with this compound.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume.
-
In a sterile microcentrifuge tube, weigh the appropriate amount of this compound powder.
-
Add 10% of the final volume as DMSO and vortex thoroughly to dissolve the this compound.
-
Add 40% of the final volume as PEG300 and mix well.
-
Add 5% of the final volume as Tween-80 and mix until the solution is homogenous.
-
Add 45% of the final volume as sterile saline to reach the final desired volume and concentration.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution or a uniform suspension.
-
Visually inspect the formulation for any precipitation before each use. Prepare fresh daily.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Mouse restraint device (optional)
-
22-24 gauge, 1.5-inch flexible or stainless steel gavage needle
-
1 mL syringe
-
Prepared this compound formulation
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, which should then pass easily into the esophagus. Do not force the needle.
-
Once the needle is in the correct position (pre-measured to the last rib), slowly administer the contents of the syringe.
-
Gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for at least 15 minutes for any signs of immediate distress.[10]
-
Visualizations
Diagram 1: this compound Signaling Pathway
Caption: this compound's mechanism of action.
Diagram 2: Experimental Workflow for In Vivo this compound Study
References
- 1. researchgate.net [researchgate.net]
- 2. instechlabs.com [instechlabs.com]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of this compound in Reducing Cardiovascular Outcomes, Based on the Current Evidence and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Apabetalone Cytotoxicity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing cell viability assays to evaluate the cytotoxicity of Apabetalone.
Introduction to this compound
This compound (RVX-208) is a first-in-class, selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, with a preferential affinity for the second bromodomain (BD2).[1][2][3] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of genes involved in inflammation, lipid metabolism, and cell proliferation.[4][5] By binding to BET proteins, particularly BRD4, this compound disrupts their interaction with acetylated histones, leading to the downregulation of pro-inflammatory and pro-atherogenic gene expression.[1][4] While primarily investigated for cardiovascular and related diseases[6][7], assessing its cytotoxic profile is a critical step in understanding its therapeutic window and potential off-target effects.
Overview of Common Cell Viability Assays
Cell viability assays are essential tools for assessing the effects of compounds like this compound on cell health. These assays measure different cellular parameters to determine the number of living and healthy cells in a population.
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays (Tetrazolium Dyes) | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., MTT, MTS, XTT) to a colored formazan product. | Simple, easy to use, high-throughput compatible. | Indirect measure of viability; can be affected by changes in cellular metabolism not related to cytotoxicity. |
| Cytotoxicity Assays (Membrane Integrity) | Measures the leakage of intracellular components, such as lactate dehydrogenase (LDH), from cells with compromised plasma membranes. | Directly measures cell death (necrosis). | Less sensitive to early apoptotic events; LDH can be unstable in culture medium. |
| ATP-Based Assays | Quantifies the amount of ATP present, which is a marker of metabolically active, viable cells. | Highly sensitive; rapid assay. | ATP levels can fluctuate with cell cycle and metabolic changes. |
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Guide
This section addresses common issues encountered when performing cell viability assays with this compound.
Problem 1: High background absorbance in blank (no cell) wells.
-
Question: My blank wells (media, MTT, and solubilizer only) have high absorbance readings, skewing my results. What could be the cause?
-
Answer:
-
Cause: Phenol red and serum in the culture medium can interact with the MTT reagent and contribute to background absorbance.
-
Solution:
-
Use serum-free and phenol red-free media during the MTT incubation step.
-
Always include a "blank" control (media, MTT reagent, and solvent) and subtract its average absorbance from all other readings.
-
-
Problem 2: Inconsistent results between replicate wells.
-
Question: I'm seeing significant variability between my triplicate wells for the same this compound concentration. Why is this happening?
-
Answer:
-
Cause 1: Incomplete Formazan Solubilization: The purple formazan crystals in MTT assays are insoluble in aqueous solutions and must be fully dissolved before reading.
-
Solution 1: After adding the solubilizing agent (like DMSO or SDS), ensure complete dissolution by shaking the plate on an orbital shaker for at least 15 minutes or by gently pipetting up and down in each well.[8] Microscopically check for remaining crystals before reading.
-
Cause 2: Uneven Cell Seeding: Inaccurate cell numbers across wells will lead to variable results.
-
Solution 2: Ensure your cell suspension is homogenous by gently mixing before seeding each well. Pipetting errors can also contribute, so use calibrated pipettes.[9]
-
Cause 3: Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution 3: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
-
Problem 3: Cell viability is greater than 100% at low this compound concentrations.
-
Question: Some of my wells treated with low doses of this compound show higher absorbance than my untreated control wells, suggesting over 100% viability. Is this possible?
-
Answer:
-
Cause 1: Altered Metabolic Activity: The assay assumes that absorbance is directly proportional to cell number. However, a compound can sometimes increase mitochondrial reductase activity without increasing cell proliferation, leading to a stronger signal.[9]
-
Solution 1: Complement your metabolic assay with a direct cell counting method, such as a Trypan blue exclusion assay, to confirm if cell numbers are actually increasing.[9]
-
Cause 2: Hormetic Effects: Some compounds can have a stimulatory effect at very low concentrations, a phenomenon known as hormesis.
-
Solution 2: This may be a real biological effect. If reproducible, it is an interesting finding. Ensure the effect is dose-dependent and disappears at higher concentrations as expected for a cytotoxic compound.
-
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is best for testing this compound?
A1: The choice of assay depends on your specific research question.
-
For initial high-throughput screening: An MTS-based assay (like the CellTiter 96 AQueous One) is often preferred. The resulting formazan product is soluble in culture media, which eliminates the media removal and solubilization steps required for the MTT assay, simplifying the protocol.[2]
-
For mechanistic studies: It is advisable to use multiple assays that measure different parameters of cell health. For example, combining a metabolic assay (MTS or MTT) with a cytotoxicity assay that measures membrane integrity (LDH assay) can provide a more complete picture, distinguishing between anti-proliferative and cytotoxic effects.[10] Studies have successfully used MTS and Caspase 3/7 assays to assess this compound's impact.[2]
Q2: What is the expected cytotoxic effect of this compound?
A2: this compound is a BD2-selective BET inhibitor.[2] Pan-BET inhibitors, which target both BD1 and BD2, have been associated with toxicities in clinical trials.[11][12] this compound's selectivity may lead to a more favorable safety profile. Some studies show that at clinically relevant concentrations (≤5 µM), this compound has minimal to no impact on the viability of various cell types, including primary human skeletal muscle cells.[2] However, at higher concentrations (>20 µM), it may exhibit pan-BET inhibition and potentially induce cytotoxicity.[2] Therefore, it is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the cell type and the specific biological question. As this compound acts at the level of gene transcription, its effects may not be immediate.[5] Common incubation times in published studies range from 48 to 96 hours.[11] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal endpoint for observing cytotoxic effects in your model system.
Q4: My cells are in suspension. Can I still use an MTT assay?
A4: Yes, but the protocol requires modification. For suspension cells, after the MTT incubation period, the plate must be centrifuged to pellet the cells and the formazan crystals. The supernatant is then carefully aspirated before adding the solubilizing agent to the pellet. This step is critical and can be a source of error if the cell pellet is disturbed.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the media and add fresh media containing various concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the treatment media from the cells and add 100 µL of fresh, serum-free media and 50 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the media containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 590 nm.
-
Analysis: Subtract the absorbance of the blank wells from all readings. Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
Protocol 2: MTS Assay (e.g., CellTiter 96® AQueous One Solution)
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Reagent Preparation: Thaw the CellTiter 96® AQueous One Solution Reagent.
-
Reagent Addition: Add 20 µL of the reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Reading: Record the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Subtract the background absorbance from cell-free control wells. Calculate percent viability as described for the MTT assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Resverlogix Corp. [resverlogix.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. BET protein inhibitor this compound (RVX-208) suppresses pro-inflammatory hyper-activation of monocytes from patients with cardiovascular disease and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain and Extraterminal Protein Inhibitor, this compound (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
Optimizing Apabetalone treatment duration for gene expression analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Apabetalone treatment duration for gene expression analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect gene expression?
A1: this compound is a selective inhibitor of the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote the expression of target genes.[1][2] By binding to BD2, this compound displaces BET proteins from chromatin, leading to the downregulation of genes involved in inflammation, immune responses, and other disease processes.[1][3][4] This mechanism makes it a promising therapeutic agent for conditions like cardiovascular disease, chronic kidney disease, and even viral infections like COVID-19.[5][6][7]
Q2: What is a typical starting point for this compound treatment duration in an in vitro gene expression study?
A2: Based on published studies, initial treatment durations for in vitro experiments with this compound can range from a few hours to several days. For example, studies have used treatment times of 1-6 hours to observe early changes in gene expression and BRD4 binding, while longer treatments of 24-72 hours have been used to assess more sustained effects.[2][3] A pilot time-course experiment is highly recommended to determine the optimal duration for your specific cell type and genes of interest.
Q3: How do I determine the optimal this compound concentration and treatment duration for my experiment?
A3: The optimal concentration and duration will depend on your specific research question, cell type, and the genes being investigated. A common approach is to perform a dose-response experiment with a range of this compound concentrations to determine the IC50 for your target genes.[2] Subsequently, a time-course experiment using the optimal concentration can pinpoint the time point of maximal gene expression change. It's crucial to include appropriate vehicle controls and to assess cell viability to ensure the observed effects are not due to toxicity.
Q4: What are the key considerations for designing a time-course gene expression experiment with this compound?
A4: A well-designed time-course experiment is critical for understanding the dynamics of this compound's effects. Key considerations include:
-
Time points: Select a range of time points that capture both early and late responses. Unevenly spaced time points, with more frequent collection during expected periods of rapid change, can be effective.
-
Replicates: Use a sufficient number of biological replicates at each time point to ensure statistical power.
-
Controls: Include vehicle-treated controls for each time point.
-
Normalization: Be mindful of potential global changes in transcription and choose appropriate normalization strategies for your RNA-seq or qPCR data.
-
Batch effects: Minimize batch effects by processing all samples from a time-course experiment together whenever possible.
Troubleshooting Guides
Problem 1: No significant change in target gene expression after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal treatment duration | The selected time point may be too early or too late to observe the maximal effect. Perform a time-course experiment with a broader range of time points (e.g., 2, 4, 8, 12, 24, 48 hours). |
| Incorrect this compound concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your cell type and target genes. |
| Poor RNA quality | Degraded or impure RNA can lead to inaccurate quantification. Assess RNA integrity (e.g., using a Bioanalyzer) and purity (A260/280 and A260/230 ratios).[8] |
| Cell type is not responsive | The target genes may not be regulated by BET proteins in your specific cell model. Confirm the expression of BRD4 and the target genes in your cells. |
| Issues with gene expression assay | Problems with primer/probe design, qPCR efficiency, or library preparation for RNA-seq can mask true biological changes. Validate your primers/probes and review your entire workflow for potential errors.[9][10] |
Problem 2: High variability in gene expression between biological replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions | Variations in cell density, passage number, or media composition can introduce variability. Standardize your cell culture protocols meticulously. |
| Pipetting errors | Inaccurate pipetting of this compound, reagents, or samples can lead to significant differences between replicates. Use calibrated pipettes and practice proper pipetting technique. Automated liquid handling systems can also improve consistency.[9] |
| Batch effects | Processing samples on different days or with different reagent lots can introduce systematic variation. Plan your experiment to minimize batch effects by processing all replicates for a given condition at the same time. |
| Biological heterogeneity | The cell population itself may be heterogeneous in its response to this compound. Consider using single-cell RNA sequencing to investigate population-level differences. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using qPCR
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 10 µM) in culture media. Include a vehicle-only control. Replace the media in each well with the corresponding this compound concentration or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours), based on literature or preliminary data.
-
RNA Extraction: Lyse the cells and extract total RNA using a validated kit, ensuring to include a DNase treatment step.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA for each sample.
-
qPCR: Perform qPCR using validated primers for your target gene(s) and at least one stable housekeeping gene.
-
Data Analysis: Calculate the relative gene expression for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration that produces 50% of the maximal inhibitory effect.
Protocol 2: Time-Course Analysis of Gene Expression by RNA-Sequencing
-
Experimental Design: Based on the optimal concentration determined in Protocol 1, design a time-course experiment with a minimum of three biological replicates per time point (e.g., 0h, 2h, 6h, 12h, 24h).
-
Cell Treatment and Harvesting: Treat cells with the optimal this compound concentration or vehicle. At each designated time point, harvest the cells and immediately lyse them or flash-freeze them for later processing.
-
RNA Extraction and Quality Control: Extract total RNA and perform rigorous quality control to ensure high integrity (RIN > 8) and purity.[8]
-
Library Preparation: Prepare RNA-seq libraries from a standardized input of total RNA using a reputable kit.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform, ensuring sufficient sequencing depth for your research goals.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-control samples at each time point.
-
Conduct pathway analysis to identify biological processes affected by this compound over time.
-
Quantitative Data Summary
Table 1: Reported In Vitro Treatment Durations for this compound in Gene Expression Studies
| Cell/Tissue Type | Treatment Duration | Gene Expression Analysis Method | Reference |
| Primary Human Aortic Endothelial Cells (HAECs) | 1+1h (with TNFα) | RNA-sequencing | [3] |
| Primary Human Aortic Endothelial Cells (HAECs) | 4+2h (with TNFα) | Real-time PCR | [3] |
| Human Renal Mesangial Cells | Not Specified | Gene Expression and Protein Level Analysis | [1] |
| Primary Human FSHD Muscle Cells | 72 hours | RNA-sequencing, PCR | [2] |
| Human Lung Epithelial Cells | Not Specified | Gene Expression Analysis | [7] |
Table 2: Reported In Vivo Treatment Durations for this compound in Gene Expression Studies
| Animal Model | Treatment Duration | Gene Expression Analysis Method | Reference |
| Chimeric mice with humanized liver | 3 days | mRNA expression analysis | [1] |
| DIO Mouse Model | Not Specified | PCR and nCounter® Inflammation Panel | [3] |
Visualizations
Caption: this compound's mechanism of action in inhibiting gene expression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. resverlogix.com [resverlogix.com]
- 4. This compound - Resverlogix Corp. [resverlogix.com]
- 5. researchgate.net [researchgate.net]
- 6. The Use of this compound in Reducing Cardiovascular Outcomes, Based on the Current Evidence and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual mechanism: Epigenetic inhibitor this compound reduces SARS-CoV-2 Delta and Omicron variant spike binding and attenuates SARS-CoV-2 RNA induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 9. dispendix.com [dispendix.com]
- 10. RT-PCR Troubleshooting [sigmaaldrich.com]
Avoiding degradation of Apabetalone in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Apabetalone in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 74 mg/mL (199.78 mM).[1] It is practically insoluble in water and ethanol.[1] For optimal results, use fresh, high-purity, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]
Q2: How should this compound be stored to prevent degradation?
A2: Proper storage is critical to maintaining the stability of this compound. Recommendations vary for the powdered form and solutions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1-6 months |
Data compiled from multiple sources.[1][2][3]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation in your this compound solution can be caused by several factors:
-
Moisture in DMSO: this compound's solubility is significantly impacted by moisture in the DMSO.[1] Ensure you are using fresh, anhydrous DMSO.
-
Low Temperature: If the stock solution has been stored at a low temperature, some precipitation may occur. Gently warm the solution and vortex to redissolve the compound before use.
-
Improper Solvent: this compound is not soluble in aqueous solutions like PBS or cell culture media directly. Always prepare a high-concentration stock solution in DMSO first and then dilute it into your experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).
Q4: What are the typical working concentrations of this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific biological question being investigated. Published studies have used a range of concentrations, typically between 5 µM and 25 µM, for in vitro experiments. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | - Review storage conditions of both powder and stock solutions. - Prepare fresh stock solutions from powder if degradation is suspected. - Minimize exposure of stock solutions to light and ambient temperature. |
| Inaccurate concentration of this compound solution. | - Use a calibrated balance for weighing the powder. - Ensure complete dissolution in high-purity, anhydrous DMSO. - Verify pipettes are calibrated for accurate dilutions. | |
| Reduced cell viability at expected non-toxic concentrations | High final DMSO concentration in the culture medium. | - Calculate the final DMSO concentration in your experiments and ensure it is below the tolerance level of your cell line (usually <0.5%). - Include a vehicle control (medium with the same final DMSO concentration without this compound) in your experimental design. |
| Contamination of stock solution. | - Prepare stock solutions in a sterile environment (e.g., a biological safety cabinet). - Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder (Molar Mass: 370.405 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and pipettes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you would need 3.704 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
(Optional but recommended) Filter-sterilize the stock solution using a 0.22 µm DMSO-compatible syringe filter.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (1-6 months).[1][2][3]
-
General Protocol for Treating Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cultured cells ready for treatment
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh cell culture medium. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
References
Validation & Comparative
Apabetalone Demonstrates Superior Efficacy Over Placebo in Preclinical Models for Cardiovascular and Inflammatory Diseases
For Immediate Release
[City, State] – [Date] – Preclinical research across multiple animal and in vitro models has consistently shown that apabetalone, a selective BET (Bromodomain and Extra-Terminal) inhibitor, exhibits significant therapeutic potential compared to placebo in mitigating key drivers of cardiovascular and inflammatory diseases. These studies highlight this compound's ability to favorably modulate lipid profiles, reduce inflammation, and attenuate atherosclerosis development.
Key Efficacy Findings in Preclinical Models
This compound has been rigorously evaluated in various preclinical settings, demonstrating statistically significant improvements in crucial biomarkers and disease pathologies.
Animal Models
In vivo studies utilizing mouse models of hyperlipidemia and atherosclerosis have provided compelling evidence of this compound's efficacy.
| Animal Model | Treatment Group | Key Findings | Reference |
| ApoE(-/-) Mice | This compound (150 mg/kg twice daily for 12 weeks) | - Significantly improved aortic lesions- Upregulated HDL levels- Downregulated LDL levels- Significant reduction of serum proinflammatory cytokines and haptoglobin | [1] |
| Western-Diet-Fed Mice | This compound (for 14 weeks) | - Significantly improved aortic lesions- No significant changes in lipid profiles- Significantly lessened the level of proinflammatory cytokines (CXCL10, CCL22) | [2] |
| High-Fat Diet Fed Mice (Obesity Model) | This compound | - Reduced aortic inflammation | [1][2] |
| Chimeric Mice with Humanized Liver | This compound (150 mg/kg twice daily for 3 days) | - Significantly downregulated the mRNA expression of human complements | [1][2] |
In Vitro Models
Cell-based assays have further elucidated the molecular mechanisms underlying this compound's therapeutic effects.
| In Vitro Model | Treatment Group | Key Findings | Reference |
| Endothelial Cells and Monocytes | This compound | - Inhibited BET-dependent transcription- Downregulated gene expression of inflammation and adhesion mediators- Reduced adhesion of monocytes to endothelial cells | [1][2] |
| Cryopreserved Human Hepatocytes and Whole Blood | This compound | - Significantly downregulated proinflammatory, pro-atherosclerotic, and pro-thrombotic pathways | [1][2] |
| Primary Human Hepatocytes | This compound (30 μM for 72h) | - Decreased expression of Acute Phase Response (APR) genes- Decreased APR protein secretion | [3] |
| Vascular Smooth Muscle Cells | This compound | - Reduces extracellular calcium deposition and matrix mineralization markers- Downregulates mRNA, protein, and enzyme levels of alkaline phosphatase (ALP) | [1] |
Mechanism of Action: BET Inhibition
This compound functions as a selective inhibitor of the second bromodomain (BD2) of BET proteins, particularly BRD4.[1][4] This targeted action modulates gene expression by altering the recruitment of BET proteins to chromatin.[1][2] By inhibiting the activity of BET proteins, this compound influences downstream gene expression, leading to the observed therapeutic effects.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Experimental Protocols
The preclinical efficacy of this compound has been established through a series of well-defined experimental protocols.
Animal Studies
-
ApoE(-/-) Mouse Model of Hyperlipidemia and Aortic Lesion: Male ApoE(-/-) mice were fed a Western diet. Treatment with this compound (150 mg/kg, twice daily) or vehicle was administered orally for 12 weeks. Aortic lesions, lipid profiles, and inflammatory markers were assessed post-treatment.[1]
-
Western-Diet-Fed Mouse Model: Mice were fed a Western diet to induce hyperlipidemia and aortic lesions. This compound or a vehicle was administered for 14 weeks. The primary endpoints were the assessment of aortic lesions and plasma lipid profiles.[2]
-
High-Fat Diet Fed Mouse Model of Obesity: Mice were fed a high-fat diet to induce obesity and aortic inflammation. This compound was administered to assess its impact on aortic gene expression and inflammation.[1][2]
-
Chimeric Mice with Humanized Liver: uPA/SCID mice with humanized livers were treated with this compound (150 mg/kg, twice daily) or vehicle for 3 days. The expression of human complement mRNA in the liver was then analyzed.[1][2][3]
The workflow for a typical in vivo preclinical study is depicted below.
In Vitro Assays
-
Cell Culture and Treatment: Human aortic endothelial cells (HAEC), monocytes, and primary human hepatocytes were cultured under standard conditions. Cells were treated with inflammatory stimuli (e.g., TNFα, IL-6) in the presence or absence of this compound.[3][5][6]
-
Gene Expression Analysis: RNA was isolated from treated cells, and quantitative real-time PCR (qRT-PCR) or microarray analysis was performed to determine the expression levels of target genes.[1][2][3]
-
Protein Analysis: Secreted proteins and cytokines in the cell culture media were quantified using ELISA.[3]
-
Monocyte Adhesion Assay: The adhesion of monocytes to a monolayer of endothelial cells was quantified to assess the impact of this compound on this key step in atherosclerosis.[1][6]
Conclusion
The comprehensive body of preclinical evidence strongly supports the superior efficacy of this compound compared to placebo in models of cardiovascular and inflammatory disease. Its selective BET inhibition leads to a multi-faceted therapeutic effect, including improved lipid metabolism, reduced inflammation, and attenuation of atherosclerotic processes. These promising preclinical findings have provided a solid foundation for the ongoing clinical evaluation of this compound in patients.[4][7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Use of this compound in Reducing Cardiovascular Outcomes, Based on the Current Evidence and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Evidence and Outcomes Related to Cardiovascular Health | ECR Journal [ecrjournal.com]
Cross-Validating Apabetalone's Impact on Apolipoprotein A-I: A Comparative Guide with Genetic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of apabetalone's effect on Apolipoprotein A-I (ApoA-I) levels with alternative therapies and cross-validates these findings using genetic methods. We delve into the experimental data from key clinical trials, outline the methodologies employed, and present the underlying biological pathways and experimental workflows through detailed diagrams.
This compound: An Epigenetic Approach to Elevating ApoA-I
This compound (RVX-208) is an orally administered small molecule that functions as a selective inhibitor of bromodomain and extra-terminal (BET) proteins.[1][2][3] Its primary mechanism of action involves binding to the second bromodomain (BD2) of BRD4, a key epigenetic reader.[4] This interaction modulates gene expression, leading to an increase in the transcription of the APOA1 gene and subsequent elevation of ApoA-I protein levels.[4] ApoA-I is the primary protein component of high-density lipoprotein (HDL), which is involved in reverse cholesterol transport and has anti-inflammatory properties.[4]
Clinical Trial Data on this compound's Effect on ApoA-I and HDL-C
Multiple clinical trials have evaluated the efficacy of this compound in modulating ApoA-I and HDL-cholesterol (HDL-C). The results have varied across different patient populations and trial phases.
| Clinical Trial | Patient Population | Treatment | Duration | Change in ApoA-I vs. Placebo | Change in HDL-C vs. Placebo | p-value (ApoA-I) | p-value (HDL-C) |
| ASSERT (Phase IIa) | Stable Coronary Artery Disease (CAD) | This compound (50mg, 100mg, 150mg BID) | 12 weeks | Up to +5.6% (dose-dependent) | Up to +8.3% (dose-dependent) | 0.035 | 0.003 |
| ASSURE (Phase IIb) | Angiographic CAD, low HDL-C | This compound (100mg BID) | 26 weeks | +2.2% (not significant vs. placebo) | +2.0% (not significant vs. placebo) | 0.18 | 0.24 |
| SUSTAIN (Phase IIb) | Atherosclerotic CVD, low HDL-C | This compound (100mg BID) | 24 weeks | Significant increase | Significant increase | 0.002 | 0.001 |
| Pooled Analysis (ASSERT, ASSURE, SUSTAIN) | Coronary Artery Disease (n=798) | This compound | 3-6 months | Up to +6.7% | Up to +6.5% | <0.001 | <0.001 |
| BETonMACE (Phase III) | Type 2 Diabetes, recent Acute Coronary Syndrome (ACS), low HDL-C | This compound (100mg BID) | Median 26.5 months | Modest, not statistically significant vs. placebo | +1.4 mg/dL (38.0 vs 36.6 mg/dL) | Not significant | Not significant |
Note: Data compiled from multiple sources. Specific values represent the reported outcomes in the respective clinical trials.[1][2][5][6][7][8][9]
The Phase II trials, particularly ASSERT and SUSTAIN, along with a pooled analysis, demonstrated a statistically significant, albeit modest, increase in ApoA-I and HDL-C levels with this compound treatment.[1][7] However, the larger Phase III BETonMACE trial did not show a significant difference in the primary endpoint of major adverse cardiovascular events (MACE) and the effect on ApoA-I and HDL-C was not statistically significant when compared to placebo in this high-risk patient population.[2][6][8][9]
Alternative Approaches to Elevating ApoA-I
Other therapeutic strategies have focused on directly increasing ApoA-I levels through infusion of recombinant ApoA-I or reconstituted HDL.
ApoA-I Infusion Therapies
These therapies involve the intravenous administration of purified and functional ApoA-I or reconstituted HDL particles.
| Therapy | Description | Key Clinical Trial Finding |
| CSL112 | An infusible, plasma-derived human ApoA-I.[10][11][12] | In the AEGIS-I Phase 2b trial, CSL112 resulted in an immediate, up to four-fold increase in cholesterol efflux capacity compared to baseline.[10] A Phase 2a trial showed a dose-dependent increase in ApoA-I of up to 145% in the 6.8g group.[12] |
| ETC-216 (MDCO-216) | A recombinant form of the naturally occurring ApoA-I Milano variant complexed with a phospholipid.[13][14][15] | A pilot study showed that five weekly infusions of ETC-216 produced a significant regression of coronary atherosclerosis as measured by intravascular ultrasound (IVUS), with a mean decrease in percent atheroma volume of -1.06%.[13][16] However, the subsequent MILANO-PILOT trial with a similar agent (MDCO-216) did not show a significant benefit in reducing atheroma volume compared to placebo.[15] |
These infusion therapies have demonstrated a potent and rapid ability to increase circulating ApoA-I levels and enhance cholesterol efflux. However, their long-term efficacy and safety, as well as the practicality of regular intravenous infusions, remain key considerations.
Genetic Cross-Validation of the ApoA-I Target
Genetic methods, particularly Mendelian Randomization (MR), provide a powerful tool to assess the causal relationship between a biomarker, such as ApoA-I, and a clinical outcome, thereby helping to validate the therapeutic target of drugs like this compound.
Mendelian Randomization: A Genetic Approach to Causal Inference
Mendelian Randomization is an epidemiological method that uses genetic variants as instrumental variables to infer the causal effect of a modifiable exposure (e.g., ApoA-I levels) on a disease outcome (e.g., coronary artery disease). Because genetic variants are randomly assigned at conception, they are less susceptible to confounding factors that can bias observational studies.
Genetic Evidence for ApoA-I and Cardiovascular Risk
Several Mendelian randomization studies have investigated the causal role of ApoA-I in coronary artery disease (CAD). The findings have been inconsistent with observational studies, which generally show an inverse association between ApoA-I levels and CAD risk.
A notable Mendelian randomization study identified a variant in the APOA1 locus (rs12225230) associated with circulating ApoA-I concentrations.[17][18] While observational analysis in the same study confirmed the inverse association between ApoA-I and CAD risk, the MR analysis did not find a causal relationship.[17][18] In fact, the odds ratio for CAD per 1-standard deviation increase in genetically-predicted ApoA-I was 1.13 (95% CI: 0.98, 1.30), suggesting no protective effect and even a trend towards a slight increase in risk.[17][18]
These genetic findings challenge the "HDL hypothesis," which posits that raising HDL-C or ApoA-I levels will universally lead to a reduction in cardiovascular risk.[17] This has significant implications for drug development, suggesting that the therapeutic benefit of agents like this compound may not solely be derived from increasing ApoA-I levels, but could also involve its pleiotropic anti-inflammatory and other effects.[1]
Experimental Protocols
Quantification of ApoA-I and HDL-C in Clinical Trials
-
Sample Collection: Whole blood is collected from participants at baseline and at specified time points throughout the trial. Serum or plasma is separated by centrifugation.
-
ApoA-I Measurement: Serum or plasma ApoA-I concentrations are typically measured using immunoturbidimetric assays on automated clinical chemistry analyzers.
-
HDL-C Measurement: HDL-C is measured using homogeneous assays that selectively measure cholesterol in the HDL fraction after blocking other lipoproteins.
Mendelian Randomization Study Protocol
-
Genetic Instrument Selection: Single nucleotide polymorphisms (SNPs) robustly associated with circulating ApoA-I levels (p < 5 x 10⁻⁸) are identified from large-scale genome-wide association studies (GWAS).
-
Assessment of Instrument Strength: The strength of the genetic instrument is evaluated by the F-statistic to avoid weak instrument bias.
-
Data Sources for Association with Outcome: Summary statistics for the association of the selected SNPs with the outcome (e.g., coronary artery disease) are obtained from large case-control consortia or biobanks.
-
Statistical Analysis: Two-sample Mendelian randomization is performed using methods such as the inverse-variance weighted method, MR-Egger, and weighted median to estimate the causal effect of ApoA-I on the outcome.
-
Sensitivity Analyses: Pleiotropy-robust methods and other sensitivity analyses are conducted to assess the validity of the MR assumptions.
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed mechanism by which this compound increases ApoA-I expression.
Conclusion
This compound has demonstrated a modest ability to increase ApoA-I and HDL-C levels in some clinical trials, although this effect was not consistently observed in the large Phase III BETonMACE trial. Alternative strategies, such as ApoA-I infusion therapies, can produce more robust and rapid increases in ApoA-I but face challenges in terms of delivery and long-term application.
Crucially, genetic cross-validation using Mendelian randomization raises important questions about the causal protective role of elevated ApoA-I in cardiovascular disease. This suggests that the potential benefits of this compound may be multifactorial, extending beyond simple ApoA-I elevation to include its anti-inflammatory and other epigenetic modulatory effects. Future research should continue to explore these pleiotropic effects and refine patient selection to identify those most likely to benefit from this novel therapeutic approach. This integrated perspective, combining clinical trial data with genetic validation, is essential for guiding the future development and application of this compound and other ApoA-I modulating therapies.
References
- 1. The Use of this compound in Reducing Cardiovascular Outcomes, Based on the Current Evidence and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Falls Short in Diabetic ACS Patients With Low HDL: BETonMACE | tctmd.com [tctmd.com]
- 3. researchgate.net [researchgate.net]
- 4. Inducing apolipoprotein A-I synthesis to reduce cardiovascular risk: from ASSERT to SUSTAIN and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the BET Protein Inhibitor, RVX-208, on Progression of Coronary Atherosclerosis: Results of the Phase 2b, Randomized, Double-Blind, Multicenter, ASSURE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. professional.heart.org [professional.heart.org]
- 7. Selective BET Protein Inhibition with this compound and Cardiovascular Events: A Pooled Analysis of Trials in Patients with Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound Added to Standard Therapy on Major Adverse Cardiovascular Events in Patients With Recent Acute Coronary Syndrome and Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound Added to Standard Therapy on Major Adverse Cardiovascular Events in Patients With Recent Acute Coronary Syndrome and Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSL Behring Presents Positive Results from the CSL112 AEGIS-I Phase 2b Trial [prnewswire.com]
- 11. A multiple ascending dose study of CSL112, an infused formulation of ApoA-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Effect of recombinant ApoA-I Milano on coronary atherosclerosis in patients with acute coronary syndromes: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. Two apoA-I-based therapeutic strategies failed to show atherosclerotic plaque regression - - PACE-CME [pace-cme.org]
- 16. researchgate.net [researchgate.net]
- 17. Apolipoprotein A-I concentrations and risk of coronary artery disease: A Mendelian randomization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Confirming Apabetalone's On-Target Effects: A Comparative Analysis with BRD4 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the epigenetic modulator apabetalone with BRD4 knockdown to confirm its on-target effects. By examining experimental data, we illustrate how this compound's mechanism of action as a Bromodomain and Extra-Terminal (BET) protein inhibitor, particularly of BRD4, is validated through genetic silencing techniques.
Introduction to this compound and BRD4
This compound (RVX-208) is a clinical-stage small molecule designed to selectively inhibit BET proteins, a class of epigenetic "readers." These proteins, including the well-characterized BRD4, play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and transcription factors.[1][2][3] This interaction recruits the transcriptional machinery to specific gene locations, initiating the expression of genes often implicated in inflammation, fibrosis, and other disease processes.[2][4][5]
This compound preferentially binds to the second bromodomain (BD2) of BET proteins, disrupting this cascade and downregulating the expression of disease-driving genes.[2][6] To rigorously confirm that the observed effects of this compound are indeed due to its interaction with BRD4, researchers employ genetic techniques like siRNA/shRNA-mediated knockdown or PROTAC-mediated degradation of the BRD4 protein. If the cellular and transcriptional effects of this compound closely mimic the effects of directly removing BRD4, it provides strong evidence of on-target activity.
Signaling Pathway: BRD4 in Gene Transcription
The following diagram illustrates the role of BRD4 in activating gene transcription and how both this compound and BRD4 knockdown can inhibit this process.
Caption: BRD4-mediated transcription and points of inhibition.
Quantitative Data Comparison
The following tables summarize experimental data from various studies, comparing the effects of this compound to those of BRD4 knockdown or degradation on the expression of key genes involved in inflammation, fibrosis, and cholesterol metabolism.
Table 1: Comparative Effects on Inflammatory Gene Expression
| Gene Target | Cell Type | Stimulus | Treatment | Result (% Reduction vs. Stimulated Control) | Source |
| CRP | Human Hepatocytes | IL-6 / IL-1β | This compound (25 µM) | Significant mRNA & protein reduction | [2] |
| CRP | HepaRG™ Cells | Cytokines | BET Knockdown | Counters cytokine-mediated induction | [2] |
| CCL2 | Human Lung Epithelial (Calu-3) | Poly I:C | This compound (5 µM) | ~62% reduction in mRNA | [7] |
| CCL2 | Human Lung Epithelial (Calu-3) | Poly I:C | MZ-1 (BET Degrader) | ~95% reduction in mRNA | [7] |
| CXCL10 | Human Lung Epithelial (Calu-3) | SARS-CoV-2 RNA | This compound (5 µM) | Significant reduction in mRNA | [7] |
| CXCL10 | Human Lung Epithelial (Calu-3) | SARS-CoV-2 RNA | MZ-1 (BET Degrader) | Near-abolishment of mRNA expression | [7] |
| SELE, VCAM-1, IL6 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | This compound (RVX208) | Significant reduction in mRNA | [5] |
| Adhesion Molecules | Monocytes & Endothelial Cells | TNF-α | MZ-1 (BET Degrader) | Prevents induced transcription | [4] |
| IL6, IL1B, PTGS2 | Human Renal Mesangial Cells | Lipopolysaccharide (LPS) | This compound | Suppressed gene expression | [3] |
| IL6, IL1B, PTGS2 | Human Renal Mesangial Cells | Lipopolysaccharide (LPS) | JQ1 / MZ-1 | Similar activity to this compound, confirming on-target effects | [3] |
Table 2: Comparative Effects on Fibrosis and Cholesterol Metabolism Pathways
| Gene/Protein Target | Cell Type | Stimulus | Treatment | Result (% Change vs. Stimulated Control) | Source |
| PPARγ, LXR, ABCA1 | Human Kidney (HK-2) | High Glucose | This compound | Reversed downregulation of protein & mRNA | [8] |
| PPARγ, LXR, ABCA1 | Human Kidney (HK-2) | High Glucose | BRD4 siRNA | Reversed downregulation of protein & mRNA | [8] |
| Fibronectin, Collagen I | Human Kidney (HK-2) | High Glucose | This compound | Reversed upregulation of protein | [8] |
| Fibronectin, Collagen I | Human Kidney (HK-2) | High Glucose | BRD4 siRNA | Reversed upregulation of protein | [8] |
| α-SMA, Fibronectin, Collagen I | Rat Kidney Fibroblasts (NRK-49F) | TGF-β1 | BRD4 siRNA | Significant reduction in protein levels | [9] |
Experimental Validation Workflow
Confirming the on-target activity of a drug like this compound involves a logical workflow where its effects are compared directly against the genetic silencing of its target, BRD4.
Caption: Workflow for on-target validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
BRD4 Knockdown using siRNA
This protocol describes the transient silencing of the BRD4 gene in cultured cells.
-
Cell Seeding: Plate cells (e.g., human tubular epithelial cells (HK-2) or renal fibroblasts) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[10] Use antibiotic-free growth medium.
-
siRNA Preparation: Prepare separate solutions for the siRNA duplexes (targeting BRD4 or a non-targeting control) and the transfection reagent (e.g., Lipofectamine RNAiMax or jetPRIME).[8][11][12] Dilute each component in serum-free medium as per the manufacturer's instructions.
-
Transfection: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[10]
-
Cell Treatment: Aspirate the growth medium from the cells and add the siRNA-lipid complex mixture. Incubate for the time specified by the reagent manufacturer (typically 4-6 hours).
-
Post-Transfection: Add normal growth medium (with serum and antibiotics). Continue incubation for 24-72 hours.
-
Verification: After incubation, harvest the cells. Confirm the reduction of BRD4 protein levels using Western blot analysis before proceeding with further experiments.[8][12]
BET Protein Degradation using PROTACs
An alternative to siRNA is the use of Proteolysis Targeting Chimeras (PROTACs) like MZ-1, which induce the degradation of target proteins.
-
Treatment: Treat cultured cells (e.g., Calu-3) with MZ-1 at a predetermined optimal concentration.[7]
-
Incubation: Incubate cells for a sufficient duration (e.g., 4-24 hours) to allow for protein degradation.
-
Confirmation: Verify the degradation of BET proteins (BRD2, BRD3, and BRD4) via Western blot analysis.[7] The functional consequences on gene expression can then be measured by RT-qPCR.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound reduces the physical association of BRD4 with specific gene regulatory regions on the chromatin.
-
Cell Treatment: Treat cells (e.g., human aortic endothelial cells) with an inflammatory stimulus (e.g., IFN-γ) in the presence or absence of this compound.[12]
-
Cross-linking: Fix protein-DNA complexes by adding formaldehyde directly to the cell culture medium.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD4. This will pull down BRD4 and any DNA fragments it is bound to.
-
DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to BRD4.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter or enhancer regions of target genes (e.g., CXCL10, ICAM1) to quantify the amount of DNA pulled down. A reduction in the amount of precipitated DNA in this compound-treated samples indicates decreased BRD4 occupancy at that genetic locus.[12]
Logical Confirmation of On-Target Effect
The convergence of results from pharmacological inhibition and genetic knockdown provides a powerful confirmation of a drug's mechanism of action.
Caption: Logic for confirming on-target effects.
Conclusion
The experimental data consistently demonstrate that the effects of this compound on gene expression closely parallel those achieved by the direct knockdown or degradation of its target protein, BRD4. In multiple cell types and under various disease-relevant stimuli, both this compound treatment and BRD4 silencing lead to a significant downregulation of key genes involved in inflammation, fibrosis, and other pathological processes.[3][4][8][13] Furthermore, mechanistic studies using ChIP confirm that this compound works by reducing the occupancy of BRD4 at the regulatory regions of these target genes.[2][4][12] This body of evidence provides a robust validation of this compound's on-target mechanism of action, underpinning its therapeutic potential.
References
- 1. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Downregulates Fibrotic, Inflammatory and Calcific Processes in Renal Mesangial Cells and Patients with Renal Impairment [mdpi.com]
- 4. This compound (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule BRD4 Inhibitors this compound and JQ1 Rescues Endothelial Cells Dysfunction, Protects Monolayer Integrity and Reduces Midkine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of epigenetic reader proteins by this compound counters inflammation in activated innate immune cells from Fabry disease patients receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual mechanism: Epigenetic inhibitor this compound reduces SARS-CoV-2 Delta and Omicron variant spike binding and attenuates SARS-CoV-2 RNA induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bromodomain and Extraterminal Protein Inhibitor this compound Ameliorates Kidney Injury in Diabetes by Regulating Cholesterol Accumulation and Modulating the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Apabetalone vs. Non-Selective BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the rapidly evolving landscape of epigenetic modulation, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutic agents. These molecules function by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors, and ultimately modulating gene expression. While non-selective (pan-BET) inhibitors like the well-characterized research tool JQ1 have demonstrated potent anti-cancer and anti-inflammatory effects, their clinical utility has been hampered by on-target toxicities. This has paved the way for the development of second-generation, more selective BET inhibitors such as Apabetalone (RVX-208), which preferentially targets the second bromodomain (BD2) of BET proteins.
This guide provides an objective, data-driven comparison of this compound and non-selective BET inhibitors, with a focus on head-to-head preclinical data. We will delve into their differential effects on gene expression, cellular processes, and provide detailed experimental protocols to support further research in this area.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from head-to-head studies comparing this compound with the non-selective BET inhibitor JQ1.
Table 1: Comparative Efficacy in a Facioscapulohumeral Dystrophy (FSHD) Cellular Model
| Parameter | This compound | JQ1 | Reference |
| IC50 for ZSCAN4 Inhibition | 1.2 µM | More potent (exact value not specified) | |
| IC50 for MBD3L2 Inhibition | 0.59 µM | More potent (exact value not specified) | |
| Apoptosis Induction (Caspase 3/7 Activity) | No significant impact | > 2-fold increase |
Table 2: Comparative Efficacy in a TNF-α-Induced Endothelial Inflammation Model
| Parameter | This compound (60 µM) | JQ1 (500 nM) | Reference |
| Reduction of SELE mRNA | 6.7-fold | 7-fold | [1] |
| Reduction of VCAM-1 mRNA | 3-fold | 8-fold | [1] |
| Reduction of IL6 mRNA | 7-fold | 10-fold | [1] |
| Cell Viability | No cytotoxic effects | No cytotoxic effects | [1] |
Mechanism of Action: A Tale of Two Bromodomains
BET proteins contain two tandem bromodomains, BD1 and BD2, which exhibit distinct biological functions. Non-selective BET inhibitors, such as JQ1, bind with high affinity to both BD1 and BD2. In contrast, this compound demonstrates a preferential binding to the BD2 domain.[2] This selectivity is thought to be a key factor in its distinct biological profile and improved tolerability. While pan-BET inhibition can affect a broad spectrum of genes, leading to dose-limiting toxicities, the more targeted action of this compound may spare essential cellular functions regulated by BD1.[2]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxicity of this compound and JQ1 on cultured cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well plates
-
Complete cell culture medium
-
This compound and JQ1 stock solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and JQ1 in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase 3/7 Activity)
Objective: To quantify the induction of apoptosis by this compound and JQ1.
Materials:
-
FSHD patient-derived myoblasts
-
96-well white-walled plates
-
Differentiation medium
-
This compound and JQ1 stock solutions
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed FSHD myoblasts in a 96-well white-walled plate and differentiate into myotubes according to standard protocols.
-
Treat the differentiated myotubes with various concentrations of this compound, JQ1, or vehicle control for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the cell number or a viability assay performed in parallel.
Gene Expression Analysis (qRT-PCR)
Objective: To compare the effects of this compound and JQ1 on the expression of target genes.
Materials:
-
Treated cells (e.g., HUVECs or FSHD myotubes)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., SELE, VCAM-1, IL6, ZSCAN4, MBD3L2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit following the manufacturer's protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Generate a melt curve at the end of the run to verify the specificity of the amplified product (for SYBR Green assays).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Endothelial Barrier Function Assay (TEER Measurement)
Objective: To assess the effect of this compound and JQ1 on the integrity of an endothelial cell monolayer.
Materials:
-
HUVECs
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Complete cell culture medium
-
This compound and JQ1 stock solutions
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
Protocol:
-
Seed HUVECs onto the Transwell® inserts and allow them to form a confluent monolayer.
-
Monitor the formation of the monolayer by measuring the transendothelial electrical resistance (TEER) daily.
-
Once a stable TEER is achieved, treat the cells with this compound, JQ1, or vehicle control in both the apical and basolateral chambers.
-
Measure the TEER at various time points after treatment.
-
To measure TEER, place the "chopstick" electrodes in the apical and basolateral chambers, ensuring the shorter electrode is in the apical chamber and the longer electrode is in the basolateral chamber.
-
Record the resistance value displayed on the EVOM.
-
Calculate the TEER in units of Ω x cm² by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the insert.
Conclusion
The available head-to-head preclinical data suggests that while both this compound and non-selective BET inhibitors like JQ1 can effectively modulate the expression of genes involved in inflammation and disease pathogenesis, they exhibit distinct biological profiles. This compound's selectivity for the BD2 domain appears to translate into a more favorable safety profile, particularly with regard to apoptosis induction, a significant concern with pan-BET inhibitors. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced differences between these two classes of BET inhibitors and to explore their therapeutic potential in various disease models. Further head-to-head in vivo studies are warranted to comprehensively compare their pharmacokinetic, pharmacodynamic, and toxicology profiles.
References
Validating the Downstream Targets of Apabetalone: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apabetalone's performance in modulating downstream protein targets, supported by experimental data from proteomics studies. We delve into the validation of its mechanism of action and compare its effects with other relevant BET inhibitors.
Introduction to this compound and Its Mechanism of Action
This compound (RVX-208) is a first-in-class, orally available small molecule that selectively inhibits the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. By binding to acetylated lysine residues on histones and transcription factors, they recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in inflammation, lipid metabolism, and cell proliferation.[1][2]
This compound's selective inhibition of BD2 is thought to contribute to its unique therapeutic profile, distinguishing it from pan-BET inhibitors that target both BD1 and BD2 and are often associated with toxicity.[3] The primary mechanism of this compound involves the displacement of BRD4 from chromatin, leading to the downregulation of pro-inflammatory and pro-atherogenic gene expression.[1] This has positioned this compound as a promising therapeutic agent for cardiovascular disease (CVD), chronic kidney disease (CKD), and other inflammatory conditions.[4][5]
Proteomic Validation of this compound's Downstream Targets
Proteomics has been a key technology in elucidating the downstream effects of this compound, providing a global view of protein expression changes in response to treatment. The SOMAscan® platform, an aptamer-based proteomics assay capable of measuring over 1,300 proteins, has been extensively used in clinical studies to analyze plasma samples from patients treated with this compound.[6][7]
Key Downstream Pathways Modulated by this compound
Ingenuity Pathway Analysis (IPA®) of proteomics data from clinical trials has revealed that this compound significantly modulates several key pathways implicated in cardiovascular and renal diseases.
Table 1: Key Canonical Pathways Modulated by this compound in Patients with Chronic Kidney Disease [7]
| Canonical Pathway | -log(p-value) | Activation z-score |
| Acute Phase Response Signaling | 14.7 | -2.81 |
| LXR/RXR Activation | 10.5 | -1.89 |
| FXR/RXR Activation | 9.87 | -1.78 |
| Coagulation System | 7.91 | -2.23 |
| Intrinsic Prothrombin Activation Pathway | 6.81 | -2.65 |
These findings highlight this compound's profound anti-inflammatory and metabolic regulatory effects.
Quantitative Proteomics Data: this compound's Impact on Plasma Proteins
The following tables summarize the significant changes in plasma protein levels observed in patients with cardiovascular and renal disease following treatment with this compound.
Table 2: Selected Plasma Proteins Downregulated by this compound in Patients with Cardiovascular Disease [1][8]
| Protein | Function | Fold Change vs. Placebo | p-value |
| C-Reactive Protein (CRP) | Inflammation | ↓ | <0.05 |
| Serum Amyloid A (SAA) | Inflammation | ↓ | <0.05 |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | ↓ | <0.05 |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Cell adhesion, inflammation | ↓ | <0.05 |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Cell adhesion, inflammation | ↓ | <0.05 |
| Matrix Metalloproteinase-9 (MMP-9) | Extracellular matrix degradation | ↓ | <0.05 |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Coagulation | ↓ | <0.05 |
Table 3: Selected Plasma Proteins Modulated by this compound in Patients with Chronic Kidney Disease [6][7]
| Protein | Function | Fold Change vs. Baseline | p-value |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | ↓ | <0.05 |
| Osteopontin (SPP1) | Inflammation, calcification | ↓ | <0.05 |
| Kidney Injury Molecule-1 (KIM-1) | Kidney injury marker | ↓ | <0.05 |
| Beta-2 microglobulin (B2M) | Marker of renal function | ↓ | <0.05 |
| Cystatin C | Marker of renal function | ↓ | <0.05 |
| Fibronectin (FN1) | Fibrosis | ↓ | <0.05 |
| Thrombospondin-1 (THBS1) | Fibrosis, angiogenesis | ↓ | <0.05 |
Comparison with Other BET Inhibitors
This compound's selective BD2 inhibition offers a distinct profile compared to other BET inhibitors.
-
JQ1: A pan-BET inhibitor that binds with high affinity to both BD1 and BD2 of all BET family members.[3] While a powerful research tool, its lack of selectivity has been associated with toxicity in clinical development.[3]
-
MZ1: A proteolysis-targeting chimera (PROTAC) that induces the degradation of BET proteins.[2] MZ1 acts as a BET degrader rather than just an inhibitor, offering a different therapeutic modality.[2]
Table 4: Comparison of this compound with Other BET Inhibitors
| Feature | This compound (RVX-208) | JQ1 | MZ1 (PROTAC) |
| Mechanism | Selective BD2 inhibitor | Pan-BET inhibitor (BD1 & BD2) | BET protein degrader |
| Selectivity | High for BD2 | Low (pan-BET) | Pan-BET degrader |
| Key Downregulated Genes | Pro-inflammatory cytokines (IL-6, TNFα), adhesion molecules (VCAM-1)[3] | Broad range of genes including cell cycle regulators (e.g., MYC)[2] | Broad range of BET-dependent genes |
| Clinical Development | Phase 3 trials for CVD | Primarily a research tool due to toxicity | Preclinical/early clinical development |
Experimental Protocols
Plasma Sample Preparation for Proteomic Analysis
This protocol provides a general overview of the steps involved in preparing plasma samples for proteomic analysis using the SOMAscan® assay.
-
Blood Collection: Whole blood is collected from patients in EDTA-containing tubes to prevent coagulation.
-
Plasma Separation: The blood samples are centrifuged at 2000 x g for 15 minutes at 4°C to separate the plasma from blood cells.
-
Aliquoting and Storage: The resulting plasma supernatant is carefully collected, aliquoted into cryovials, and stored at -80°C until analysis to ensure protein stability.
-
Thawing: On the day of the assay, frozen plasma aliquots are thawed on ice.
-
Protein Quantification: The total protein concentration of each plasma sample is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This step is crucial for ensuring equal protein loading in the subsequent proteomics analysis.
-
Dilution: Plasma samples are diluted to the appropriate concentration as per the SOMAscan® assay kit instructions.
SOMAscan® 1.3k Assay Protocol
The SOMAscan® 1.3k assay is a multiplexed, aptamer-based platform for quantifying 1,305 proteins in a small volume of plasma.
-
Sample Incubation: Diluted plasma samples are incubated with a mixture of 1,305 unique SOMAmer® (Slow Off-rate Modified Aptamer) reagents. Each SOMAmer® is a short, single-stranded DNA molecule that binds with high affinity and specificity to its target protein.
-
Complex Formation: During incubation, protein-SOMAmer® complexes are formed.
-
Washing: Unbound proteins and other plasma components are washed away to reduce background noise.
-
Biotinylation: The captured proteins are then labeled with biotin.
-
Photocleavage and Capture: The protein-SOMAmer® complexes are released from the initial solid support by photocleavage and then captured on a second set of streptavidin-coated magnetic beads via the biotin tag on the proteins.
-
Elution: The SOMAmer® reagents are eluted from the captured proteins.
-
Quantification: The concentration of each SOMAmer® reagent is quantified by hybridization to a custom DNA microarray. The fluorescence intensity of each spot on the microarray is proportional to the concentration of the corresponding protein in the original plasma sample.[9]
-
Data Normalization and Analysis: The raw fluorescence data is normalized to account for technical variability, and statistical analysis is performed to identify differentially expressed proteins between treatment groups.
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for proteomic validation.
Caption: this compound's selective inhibition of BRD4's BD2 domain.
Caption: A typical workflow for proteomic analysis of clinical samples.
Caption: The role of BRD4 in the NF-κB inflammatory signaling pathway.
Conclusion
Proteomic studies have been instrumental in validating the downstream targets of this compound, providing robust evidence for its mechanism of action. By selectively inhibiting the BD2 domain of BET proteins, this compound effectively downregulates key pro-inflammatory and pro-atherogenic pathways. The quantitative proteomics data from clinical trials in cardiovascular and renal disease patients clearly demonstrate its impact on circulating protein biomarkers associated with inflammation, fibrosis, and vascular dysfunction.
Compared to pan-BET inhibitors like JQ1, this compound's selectivity offers a potentially more favorable safety profile, making it a promising therapeutic candidate for chronic inflammatory diseases. Further research, including direct comparative proteomics studies, will continue to refine our understanding of this compound's unique therapeutic benefits and its position in the evolving landscape of epigenetic modulators.
References
- 1. This compound (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Benefit of this compound on Plasma Proteins in Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benefit of this compound on Plasma Proteins in Renal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of the Complement Cascade In Vitro, in Mice and in Patients with Cardiovascular Disease by the BET Protein Inhibitor this compound (RVX-208) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mohanlab.bme.uh.edu [mohanlab.bme.uh.edu]
- 9. Proteome-Wide Analysis Using SOMAscan Identifies and Validates Chitinase-3-Like Protein 1 as a Risk and Disease Marker of Delirium Among Older Adults Undergoing Major Elective Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Apabetalone effects in different cardiovascular disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Apabetalone's effects across various preclinical and clinical models of cardiovascular disease (CVD). This compound (RVX-208) is a first-in-class, orally available small molecule that selectively inhibits the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This epigenetic modulation results in a downstream regulation of genes implicated in cardiovascular and other diseases. This document summarizes key experimental findings, compares this compound's performance with other relevant compounds, and provides detailed experimental methodologies to support further research and development.
Executive Summary
This compound has demonstrated therapeutic potential in several models of cardiovascular disease, primarily through its dual mechanism of action: reducing inflammation and modulating lipid metabolism. Preclinical studies and clinical trials have explored its efficacy in atherosclerosis, heart failure, and myocardial infarction. This guide will delve into the quantitative data from these studies, comparing this compound's effects with a pan-BET inhibitor (JQ1) and contextualizing its performance against the standard of care, such as statins.
Comparative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from various studies on this compound in different cardiovascular disease models.
Table 1: Effects of this compound in Atherosclerosis Models
| Model | Treatment Group | Key Parameter | Result | Comparison/Control | Citation |
| Diet-Induced Obesity Mouse Model | This compound | Aortic Expression of Pro-inflammatory Genes | Reduction in 47 HFD-induced genes | JQ1 (pan-BET inhibitor) showed similar effects | [1] |
| This compound | TNFα Signaling in Aorta | Countered HFD-induced signaling | HFD without treatment | [1] | |
| ApoE-/- Mouse Model | This compound (150 mg/kg twice daily for 12 weeks) | Aortic Lesions | Significant improvement | Vehicle control | [2] |
| This compound | HDL Cholesterol Levels | Upregulated | Vehicle control | [2] | |
| This compound | LDL Cholesterol Levels | Downregulated | Vehicle control | [2] | |
| Human Endothelial Cells (in vitro) | This compound | TNFα-induced Pro-inflammatory Transcripts | Reduction | TNFα stimulation alone | [2] |
| Phase II Clinical Trial (ASSURE) | This compound | Atheroma Volume | No significant reduction vs. placebo | Placebo | [2] |
| This compound | Atheroma Volume vs. Baseline | Statistically significant reduction | Baseline | [2] | |
| This compound | Circulating Adhesion Molecules (ICAM-1) | Significant reduction | Placebo | [2] | |
| This compound | Pro-inflammatory Cytokines (TNFα, IL-6) | Significant reduction | Placebo | [2] |
Table 2: Effects of this compound in Heart Failure and Myocardial Infarction Models
| Model | Treatment Group | Key Parameter | Result | Comparison/Control | Citation |
| Cardiometabolic Heart Failure with Preserved Ejection Fraction (cHFpEF) Mouse Model | This compound (150mg/kg/day for 14 days) | Diastolic Dysfunction | Rescued | Vehicle control | [3] |
| This compound | Lung Congestion | Rescued | Vehicle control | [3] | |
| This compound | Exercise Intolerance | Rescued | Vehicle control | [3] | |
| This compound | Myocardial Inflammatory Gene Expression (IL-6, TNF-α, IL-1β) | Suppressed | Vehicle control | [3] | |
| Human Cardiac Fibroblasts (in vitro) | This compound | TGF-β1-induced Profibrotic and Contractile Behavior | Reduced | TGF-β1 stimulation alone | [4] |
| Phase 3 Clinical Trial (BETonMACE) | This compound | Hospitalization for Heart Failure | Hazard Ratio: 0.59 (p=0.03) | Placebo | [4] |
Table 3: Effects of this compound on Vascular Inflammation (In Vitro Models)
| Model | Treatment Group | Key Parameter | Result | Comparison/Control | Citation |
| Human Aortic Endothelial Cells (HAECs) & THP-1 Monocytes | This compound | TNFα-stimulated Monocyte Adhesion | Attenuated | JQ1 showed comparable effects | [5][6] |
| This compound | TNFα-induced VCAM-1 Expression | 50% reduction (p=0.0001) | TNFα stimulation alone | [5] | |
| This compound | TNFα-induced SELE Expression | 37% reduction (p=9 x 10-5) | TNFα stimulation alone | [5] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | TNFα-induced Pro-inflammatory Markers (SELE, VCAM-1, IL-6) | Reduced expression | JQ1 showed similar effects | [7][8] |
| Monocytes from DM2 + CVD Patients (ex vivo) | This compound | IFNγ-stimulated Pro-inflammatory Gene Signatures | Reduced hyper-activation | Control monocytes | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Diet-Induced Obesity Mouse Model of Atherosclerosis
-
Objective: To determine the effect of BET inhibition on lipid-rich diet-induced vascular inflammation.
-
Animal Model: Male C57BL/6 mice.
-
Protocol:
-
Mice were fed a high-fat diet (HFD) or a low-fat diet (LFD) for 6 weeks to induce obesity and metabolic dysfunction.
-
Following the initial 6 weeks, mice on the HFD were randomized to receive one of the following treatments for an additional 16 weeks:
-
Vehicle control (co-administered with HFD).
-
This compound (co-administered with HFD).
-
JQ1 (co-administered with HFD).
-
-
Body weight, serum glucose, and lipid levels were monitored at baseline and at the study termination.
-
At the end of the treatment period, mice were euthanized, and the aortas were harvested.
-
Aortic gene expression was analyzed using PCR and Nanostring nCounter® Inflammation Panel.
-
Bioinformatics pathway analysis was performed to identify signaling pathways affected by the treatments.
-
-
Data Analysis: Statistical analysis was performed to compare the gene expression profiles and metabolic parameters between the different treatment groups.
Monocyte Adhesion to Endothelial Cells Assay (Static Conditions)
-
Objective: To quantify the effect of this compound on monocyte adhesion to activated endothelial cells.
-
Cell Models:
-
Human Aortic Endothelial Cells (HAECs) or Human Umbilical Vein Endothelial Cells (HUVECs).
-
THP-1 monocytes.
-
-
Protocol:
-
Endothelial cells were seeded in 96-well plates and cultured to form a confluent monolayer.
-
The endothelial cell monolayer was pre-treated with either DMSO (vehicle control), JQ1, or this compound for 1 hour.
-
The cells were then stimulated with TNFα (2.5 ng/ml) for 4 hours to induce an inflammatory response and the expression of adhesion molecules.
-
THP-1 monocytes were labeled with a fluorescent dye (e.g., Calcein-AM).
-
The fluorescently labeled monocytes (0.5 x 10^6 cells/mL) were added to the endothelial cell monolayer and incubated for 1 hour to allow for adhesion.
-
Non-adherent monocytes were removed by washing the wells with PBS.
-
The fluorescence of the remaining adherent monocytes was measured using a plate reader.
-
-
Data Analysis: The fluorescence intensity, which is proportional to the number of adherent monocytes, was compared between the different treatment groups. IC50 values were calculated from dose-response curves.[6]
Cardiometabolic Heart Failure with Preserved Ejection Fraction (cHFpEF) Mouse Model
-
Objective: To investigate the therapeutic effects of this compound in a mouse model of cHFpEF.
-
Animal Model: Male C57BL/6J mice.
-
Protocol:
-
cHFpEF was induced in mice by feeding them a high-fat diet and administering L-NAME (a nitric oxide synthase inhibitor) in the drinking water for 15 weeks.
-
After the induction period, the mice were treated with either this compound (150 mg/kg/day) or a vehicle control for 14 days.
-
Cardiac function was assessed using echocardiography.
-
Exercise tolerance was evaluated using a treadmill exhaustion test.
-
At the end of the treatment period, mice were euthanized, and heart and lung tissues were collected for histological analysis and gene expression profiling (PCR array).
-
Plasma was collected for proteomic analysis of inflammatory chemokines.
-
-
Data Analysis: Histological changes, cardiac function parameters, exercise capacity, gene expression levels, and plasma chemokine concentrations were compared between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on the cardiovascular system by modulating key signaling pathways involved in inflammation and fibrosis.
TNFα-Mediated Inflammatory Pathway
In the context of atherosclerosis and vascular inflammation, Tumor Necrosis Factor-alpha (TNFα) is a key pro-inflammatory cytokine. This compound has been shown to counteract TNFα-induced inflammation in endothelial cells.
References
- 1. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein inhibitor this compound (RVX-208) suppresses pro-inflammatory hyper-activation of monocytes from patients with cardiovascular disease and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESC 365 - Epigenetic BET inhibitor this compound counters inflammatory and fibrotic processes in activated cardiac fibroblasts providing insight into reduced hospitalizations for heart failure in BETonMACE trial [esc365.escardio.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
